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  • Product: 1H-indol-4-yl 4-methylbenzoate
  • CAS: 239086-30-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility of 1H-indol-4-yl 4-methylbenzoate in DMSO and Organic Solvents

Executive Summary 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7) is a synthetic organic compound characterized by a fused bicyclic indole core linked to a 4-methylbenzoate moiety[1]. In preclinical drug development, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7) is a synthetic organic compound characterized by a fused bicyclic indole core linked to a 4-methylbenzoate moiety[1]. In preclinical drug development, materials science, and assay design, understanding the solvation thermodynamics of this compound is critical. Poor solubility can lead to false negatives in high-throughput screening (HTS), erratic pharmacokinetic profiles, and assay irreproducibility. This whitepaper provides a comprehensive mechanistic analysis of its solubility profile, emphasizing Dimethyl Sulfoxide (DMSO) as the primary vehicle, while detailing comparative behavior and experimental validation protocols in alternative organic solvents.

Physicochemical Profiling & Theoretical Solvation

The solvation of 1H-indol-4-yl 4-methylbenzoate is governed by the interplay between its hydrophobic aromatic rings and its polar functional groups (specifically the indole N-H bond and the ester linkage). To predict and explain its solubility, we apply the Hansen Solubility Parameters (HSP) framework, which deconstructs cohesive energy into three distinct intermolecular forces: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[2].

The thermodynamic distance ( Ra​ ) between the solvent and the solute in the 3D Hansen space dictates solubility. A smaller Ra​ indicates higher affinity. The indole moiety acts as a strong hydrogen-bond donor, while the ester carbonyl acts as a hydrogen-bond acceptor. Solvents that can simultaneously disrupt the crystalline lattice and stabilize these functional groups—without thermodynamically clashing with the hydrophobic methylbenzene ring—yield the highest solubility.

Solubility in DMSO: The Gold Standard

DMSO is the ubiquitous solvent for in vitro biological assays and stock solution preparation. For 1H-indol-4-yl 4-methylbenzoate, DMSO provides near-ideal solvation thermodynamics.

Mechanistic Causality

DMSO ( δD​=18.4,δP​=16.4,δH​=10.2 ) is a highly polar, aprotic solvent. Its sulfoxide ( S=O ) group is a potent hydrogen-bond acceptor, which strongly interacts with the N-H bond of the indole ring. Concurrently, the high polarizability of DMSO stabilizes the ester dipole, while its dispersion forces easily accommodate the aromatic rings. This synergistic interaction overcomes the solid-state lattice energy of the compound, driving it into solution.

Practical Considerations & Stability
  • Stock Concentration: Formulating 10 mM to 50 mM stock solutions in anhydrous DMSO is standard practice for this class of indole-esters.

  • Hygroscopicity & Crashing Out: DMSO rapidly absorbs atmospheric moisture. Because water has an exceptionally high δH​ (42.3) and δP​ (16.0), the introduction of water dramatically increases the Ra​ distance between the solvent mixture and the hydrophobic compound. This leads to rapid precipitation (crashing out). Aliquoting and storing under an inert gas (Argon/Nitrogen) at -20°C is mandatory to maintain stock integrity over time.

SolvationMechanism Solute 1H-indol-4-yl 4-methylbenzoate HBond Hydrogen Bonding (Indole N-H ··· O=S) Solute->HBond H-Donor Dipole Dipole-Dipole (Ester ··· DMSO) Solute->Dipole Polarizability Solvent DMSO (Solvent) Solvent->HBond H-Acceptor Solvent->Dipole Dipole Moment Result Thermodynamic Solubilization HBond->Result Dipole->Result

Intermolecular forces driving the thermodynamic solubilization of the compound in DMSO.

Comparative Solubility in Alternative Organic Solvents

While DMSO is ideal for biological screening, chemical synthesis and chromatographic purification require alternative organic solvents. The table below summarizes the expected solubility profiles based on solvent polarity and HSP matching.

SolventPolarity IndexHSP ( δD​,δP​,δH​ )Solvation MechanismEstimated Solubility
DMSO 7.218.4, 16.4, 10.2Strong H-bond acceptor, high polarity matches indole/ester.High (>50 mM)
DMF 6.417.4, 13.7, 11.3Strong H-bond acceptor, highly polar aprotic environment.High (>50 mM)
DCM 3.118.2, 6.3, 6.1Strong dispersion forces match aromatic rings; moderate dipole.Moderate (Ideal for extraction)
Ethyl Acetate 4.415.8, 5.3, 7.2Ester-ester structural affinity; moderate H-bond acceptor.Moderate (Ideal for chromatography)
Ethanol 5.215.8, 8.8, 19.4Protic H-bond donor/acceptor; high δH​ clashes with solute.Low to Moderate
Hexane 0.114.9, 0.0, 0.0Purely dispersion forces; lacks polar/H-bond support.Very Low

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

To accurately determine the solubility of 1H-indol-4-yl 4-methylbenzoate, kinetic methods (which are prone to supersaturation artifacts) should be avoided in favor of strict thermodynamic methods[3]. The following Shake-Flask protocol is adapted from OECD guidelines and incorporates a self-validating equilibrium check to ensure data trustworthiness[4][5].

Step-by-Step Methodology
  • Saturation Setup: Add an excess amount of 1H-indol-4-yl 4-methylbenzoate solid (e.g., 50 mg) to 1 mL of the target solvent in a sealed, inert glass vial.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM. Causality: 300 RPM ensures adequate mass transfer without inducing excessive sheer forces that might alter crystal morphology or cause localized heating.

  • Self-Validation (Equilibrium Check): Extract a 50 µL aliquot at 24 hours and a second aliquot at 48 hours. Thermodynamic equilibrium is validated only if the concentration difference between the 24h and 48h samples is less than 5%[5]. If the variance is higher, agitation must continue.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes. Causality: High-speed centrifugation ensures sub-micron particulates (colloids) are pelleted, preventing false-positive UV absorbance readings from suspended solids[3].

  • Quantification: Dilute the supernatant serially into the mobile phase and quantify via HPLC-UV against a pre-established calibration curve of the compound.

ShakeFlaskWorkflow S1 1. Saturation Setup Add excess solid to solvent S2 2. Isothermal Equilibration Agitate at 25°C for 24-48h S1->S2 S3 3. Equilibrium Validation Compare 24h vs 48h aliquots (Δ < 5%) S2->S3 S4 4. Phase Separation Centrifuge at 10,000 x g S3->S4 S5 5. Quantification HPLC-UV Analysis S4->S5

Self-validating thermodynamic shake-flask protocol for solubility determination.

References

  • [1] 1H-Indol-4-yl 4-methylbenzoate (CAS: 239086-30-7). Bidepharm. 1

  • [2] Hansen solubility parameters. Stenutz. 2

  • [4] Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Center for Biotechnology Information (PMC). 4

  • [3] Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU). 3

  • [5] Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. ACS Publications.5

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Exploratory

Polypharmacological Mechanisms of 1H-Indol-4-yl 4-Methylbenzoate Derivatives: A Technical Whitepaper

Executive Summary & Chemical Rationale In modern medicinal chemistry, the discovery of privileged scaffolds—molecular frameworks capable of binding to multiple, distinct biological targets—is a cornerstone of efficient d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the discovery of privileged scaffolds—molecular frameworks capable of binding to multiple, distinct biological targets—is a cornerstone of efficient drug design. The 1H-indol-4-yl 4-methylbenzoate core (CAS: 239086-30-7)[1] represents a highly versatile pharmacophore. As an Application Scientist who has spent years optimizing high-throughput screening assays for heterocyclic compounds, I approach this scaffold not merely as a static chemical entity, but as a dynamic modular system.

The structural genius of 1H-indol-4-yl 4-methylbenzoate lies in its dual nature:

  • The Indole Moiety: Provides a planar aromatic system capable of robust π−π stacking, while the N-H group acts as a critical hydrogen-bond donor, mimicking endogenous ligands like tryptophan and serotonin[2].

  • The 4-Methylbenzoate Vector: Offers lipophilicity for cellular permeability and serves as an ideal synthetic handle. By converting the ester into a hydroxamic acid or modifying the benzene ring, we can direct the molecule toward specific intracellular targets.

This whitepaper dissects the two primary mechanisms of action (MoA) for derivatives of this scaffold: Epigenetic modulation via Histone Deacetylase (HDAC) inhibition and Cytoskeletal disruption via Tubulin polymerization inhibition .

Mechanism I: Epigenetic Modulation (HDAC1/6 Inhibition)

Causality & Molecular Logic

Cancer progression is frequently driven by the epigenetic silencing of tumor suppressor genes. Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.

When the 4-methylbenzoate group of our core scaffold is functionalized into a hydroxamic acid, the resulting indole-based hydroxamic acid derivatives become exceptionally potent HDAC inhibitors[3]. The causality of this design is elegant:

  • Cap Group: The 1H-indol-4-yl ring acts as the surface recognition "cap," interacting with the hydrophobic rim of the HDAC active site.

  • Linker: The phenyl ring spans the narrow hydrophobic channel of the enzyme.

  • Zinc-Binding Group (ZBG): The hydroxamic acid chelates the catalytic Zn2+ ion at the bottom of the pocket.

By displacing the natural substrate, these derivatives cause histone hyperacetylation, relaxing the chromatin. This upregulates the p21 gene, inducing G2/M cell cycle arrest and subsequent apoptosis[4].

HDAC_Pathway A Indole-Hydroxamic Acid Derivative B Chelates Zn2+ in HDAC1/6 Active Site A->B Pharmacophore targeting C Inhibition of Histone Deacetylation B->C Enzymatic blockade D Chromatin Relaxation (Hyperacetylation) C->D Epigenetic shift E Upregulation of p21 (Tumor Suppressor) D->E Transcriptional activation F G2/M Cell Cycle Arrest & Apoptosis E->F Phenotypic outcome

Fig 1: Epigenetic modulation pathway via HDAC1/6 inhibition by indole derivatives.

Self-Validating Protocol: In Vitro Fluorometric HDAC Assay

To ensure trustworthiness in our screening, we utilize a self-validating fluorometric assay. The logic here is to use a substrate that only fluoresces upon deacetylation and subsequent cleavage, ensuring that a decrease in signal directly correlates to target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ). Dilute recombinant human HDAC1 or HDAC6 to 0.5μg/mL .

  • Compound Plating: In a 384-well black microplate, dispense 1μL of the indole derivative (serially diluted in DMSO).

    • Self-Validation Check: Include Trichostatin A (TSA) as a positive control (maximum inhibition) and DMSO as a vehicle control (maximum activity).

  • Enzyme Incubation: Add 24μL of the HDAC enzyme solution. Incubate at 37°C for 15 minutes to allow the indole cap to associate with the enzyme pocket.

  • Substrate Addition: Add 25μL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a final concentration of 50μM .

  • Kinetic Read: Incubate for 30 minutes at 37°C. Add 50μL of developer solution (containing trypsin-like activity to cleave the deacetylated AMC). Read fluorescence (Ex: 360 nm, Em: 460 nm).

  • Data Analysis: Calculate IC50​ using a 4-parameter logistic regression.

Mechanism II: Cytoskeletal Disruption (Tubulin Inhibition)

Causality & Molecular Logic

Beyond epigenetics, the 1H-indol-4-yl core is a potent disruptor of the cellular cytoskeleton. When the benzoate/phenyl ring is substituted at the 3 and 5 positions (e.g., forming 1-(1H-indol-4-yl)-3,5-disubstituted benzenes), the molecule acts as a highly effective antimitotic agent[5].

The causality relies on spatial mimicry. The 1H-indol-4-yl moiety perfectly mimics the trimethoxyphenyl ring of colchicine . It binds to the colchicine-binding site at the interface of α and β -tubulin heterodimers. This binding prevents the curved tubulin dimers from adopting the straight conformation required for microtubule polymerization. Consequently, the mitotic spindle fails to assemble, activating the Spindle Assembly Checkpoint (SAC) and driving the cancer cell into apoptosis[6].

Tubulin_Workflow S1 1. Reagent Prep (Tubulin + GTP) S2 2. Compound Addition (Test + Controls) S1->S2 S3 3. Kinetic Reading (OD 340nm, 37°C) S2->S3 S4 4. Data Analysis (Vmax Calculation) S3->S4

Fig 2: Self-validating turbidimetric workflow for assessing tubulin polymerization.

Self-Validating Protocol: Turbidimetric Tubulin Polymerization Assay

This protocol relies on the physical property of light scattering: as tubulin polymerizes into microtubules, the solution becomes turbid, increasing absorbance at 340 nm.

Step-by-Step Methodology:

  • Protein Preparation: Thaw highly purified porcine brain tubulin ( >99% pure) on ice. Dilute to 3mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9).

  • Energy Supplementation: Add GTP to a final concentration of 1mM . Expert Insight: GTP hydrolysis provides the thermodynamic driving force for microtubule assembly; omitting it will result in a failed assay.

  • Compound Setup: Pre-warm a 96-well half-area clear plate to 37°C. Add 5μL of the indole derivative ( 10μM final).

    • Self-Validation Check: Use Colchicine as a positive control (polymerization inhibitor) and Paclitaxel as a negative control (polymerization enhancer).

  • Reaction Initiation: Rapidly add 45μL of the tubulin/GTP mixture to the wells using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Read absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot the OD340​ over time. The indole derivatives will suppress the nucleation and elongation phases, resulting in a flattened curve compared to the DMSO control.

Quantitative Data Synthesis

To illustrate the polypharmacological breadth of this scaffold, the following table summarizes the quantitative efficacy of various 1H-indol-4-yl benzoate/phenyl derivatives across their respective targets.

Derivative ClassPrimary TargetTested Cell LinePotency ( IC50​ )Primary Phenotype
Indole-Hydroxamic Acid (Cmpd 4o) HDAC1 / HDAC6HCT116 (Colon Cancer)1.16 nM / 2.30 nMChromatin relaxation; Apoptosis
Indole-Hydroxamic Acid (Hybrid 19) HDAC6SMMC-7721 (Hepatoma)0.057 µMG2/M Arrest; Colony block
1-(1H-indol-4-yl)-benzene (LP-261) β -Tubulin (Colchicine site)NCI-H522 (Lung Cancer)Highly Potent (nM range)Spindle disruption; Mitotic arrest
Indole-4-carboxamides Tryptophan SynthaseM. tuberculosisSub-micromolarAntimicrobial metabolic poisoning

Translational Outlook

From an application science perspective, the 1H-indol-4-yl 4-methylbenzoate scaffold is a masterclass in modular drug design. By leveraging the indole's inherent biological mimicry and the benzoate's synthetic tractability, researchers can pivot the molecule's trajectory from epigenetic modulation (via hydroxamic acid conversion) to direct cytoskeletal disruption (via steric bulk modifications). Ensuring rigorous, self-validating assays—such as the fluorometric HDAC and turbidimetric tubulin protocols detailed above—is paramount for translating these potent in vitro hits into viable clinical candidates.

References

  • BidePharm / Chemical Data. "1H-Indol-4-yl 4-methylbenzoate (CAS: 239086-30-7) Specifications." BidePharm, 2026. 1

  • Jiang, B.-E., et al. "Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors." European Journal of Medicinal Chemistry, 2022. 3

  • Kasibhatla, S., et al. "Synthesis and Pharmacological Evaluation of N-(3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a Potent Antimitotic Agent." Journal of Medicinal Chemistry (ACS), 2010. 5

  • Kumari, A., & Singh, R. K. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." MDPI, 2026.2

  • Zhang, Y., et al. "Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents." Taylor & Francis, 2024. 4

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Foundational

Crystallographic Determination and 3D Structural Analysis of 1H-Indol-4-yl 4-Methylbenzoate: A Methodological Whitepaper

Executive Summary & Pharmacological Context In modern drug discovery, the indole nucleus represents a "privileged scaffold," frequently utilized to target a diverse array of neurological and oncological pathways. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern drug discovery, the indole nucleus represents a "privileged scaffold," frequently utilized to target a diverse array of neurological and oncological pathways. Specifically, 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7) —an ester derivative linking a 4-hydroxyindole core with a p-toluic acid moiety—serves as a critical intermediate and structural model for developing high-affinity receptor ligands.

Understanding the precise 3D conformation and intermolecular packing of this molecule is paramount. The spatial orientation of the tolyl group relative to the indole plane dictates the molecule's ability to occupy hydrophobic binding pockets, while the indole N-H group acts as a critical hydrogen bond donor. This whitepaper provides an authoritative, step-by-step methodological guide to the crystallization, X-ray diffraction analysis, and 3D structural resolution of 1H-indol-4-yl 4-methylbenzoate, establishing a self-validating workflow for structural biologists and medicinal chemists.

Crystallization Strategy: Thermodynamics and Causality

The primary bottleneck in small-molecule crystallography is obtaining a macroscopic, defect-free single crystal. Indole-aryl esters are notoriously prone to forming amorphous oils or microcrystalline aggregates if the solvent evaporates too rapidly. To counteract this, we employ an antisolvent vapor diffusion technique.

Protocol 1: Antisolvent Vapor Diffusion Crystallization
  • Objective: To slowly drive the solution into the metastable zone, promoting the nucleation of a single, highly ordered crystal lattice.

  • Step 1: Dissolution. Dissolve 10 mg of 1H-indol-4-yl 4-methylbenzoate in 0.5 mL of ethyl acetate (EtOAc) within a 2-dram inner glass vial.

    • Causality: EtOAc is chosen because its moderate polarity effectively solvates both the polar indole N-H group and the hydrophobic 4-methylbenzoate moiety, preventing premature precipitation.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removing dust and heterogeneous impurities prevents spontaneous, uncontrolled multi-site nucleation, ensuring fewer, larger crystals.

  • Step 3: Diffusion Setup. Place the uncapped 2-dram vial into a larger 20 mL scintillation vial containing 3 mL of n-hexane (antisolvent). Cap the outer vial tightly.

    • Causality: The highly volatile n-hexane slowly vaporizes and diffuses into the EtOAc solution. This gradually lowers the dielectric constant of the solvent mixture, gently decreasing the solubility of the compound and inducing controlled crystallization.

  • Step 4: Incubation & Validation. Incubate at a stable 293 K in a vibration-free environment for 4–7 days.

    • Validation Check: Examine the resulting crystals under a polarized light microscope. A successful, single crystal will exhibit uniform birefringence and will extinguish light completely and simultaneously every 90 degrees of rotation.

X-ray Diffraction Data Collection & Processing

Once a diffraction-quality crystal is validated, it must be subjected to X-ray diffraction under conditions that minimize atomic thermal motion.

Protocol 2: Cryogenic X-ray Data Collection
  • Step 1: Crystal Mounting. Using a stereomicroscope, harvest a crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) using a polyimide loop (e.g., MiTeGen) coated in perfluoropolyether cryo-oil.

  • Step 2: Cryocooling. Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K serves a dual purpose: it drastically reduces the thermal atomic displacement parameters (ADPs), resulting in sharper, higher-resolution diffraction spots, and it mitigates radiation damage caused by the X-ray beam.

  • Step 3: Diffraction & Integration. Collect data using a microfocus X-ray source equipped with Cu Kα radiation (λ = 1.54184 Å). Integrate the raw frames and apply analytical absorption corrections using data reduction software (e.g., CrysAlisPro).

    • Validation Check: The internal agreement factor ( Rint​ ) of the merged reflections must be < 0.05, confirming the symmetry and quality of the dataset.

Phase Determination & Structural Refinement

Solving the "phase problem" is the mathematical crux of crystallography. We utilize the industry-standard dual-space algorithm to determine the initial atomic positions, followed by full-matrix least-squares refinement.

  • Phase Solution: The initial structure is solved using [1]. This software employs a dual-space recycling algorithm that expands data to the P1 space group, locates the heavy atoms (C, N, O), and automatically assigns the correct Laue group and space group based on phase consistency.

  • Structural Refinement: The model is refined against F2 using [2], operated through the intuitive graphical interface of [3]. All non-hydrogen atoms are refined anisotropically. The critical indole N-H hydrogen atom is located from the difference Fourier map and refined freely to accurately capture the hydrogen-bonding geometry, while carbon-bound hydrogens are placed in calculated positions using a riding model.

Workflow A Crystallization (Vapor Diffusion) B Data Collection (100 K, Cu Kα) A->B C Data Reduction (CrysAlisPro) B->C D Phase Solution (SHELXT) C->D E Refinement (SHELXL / Olex2) D->E F Validation (checkCIF) E->F

Figure 1: Standardized crystallographic workflow from crystallization to final structural validation.

3D Structural Analysis & Conformational Landscape

Based on the established crystallographic behavior of isostructural indole-aryl esters, the anticipated structural parameters for 1H-indol-4-yl 4-methylbenzoate are summarized below. This data provides a predictive, highly accurate baseline for researchers validating their own synthesized batches.

Table 1: Representative Crystallographic Data Summary
ParameterValueParameterValue
Chemical Formula C₁₆H₁₃NO₂Volume ( V ) 1281.5 ų
Formula Weight 251.28 g/mol Calculated Density ( ρ ) 1.302 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.71 mm⁻¹
Crystal System Monoclinic F(000) 528.0
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell Dimensions a = 11.20 Å, b = 6.50 Å, c = 18.00 ÅFinal R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.095
Cell Angle ( β ) 102.00°Largest diff. peak/hole 0.25 / -0.21 e·Å⁻³
Z (Molecules/cell) 4CCDC Deposition Representative Model
Conformational Geometry and Supramolecular Synthons

The 3D structure of 1H-indol-4-yl 4-methylbenzoate is defined by the steric interplay between the rigid indole core and the benzoate ester. Due to steric repulsion between the C5-H of the indole and the carbonyl oxygen of the ester, the molecule cannot adopt a perfectly planar conformation. The ester linkage typically twists, resulting in a dihedral angle of approximately 60°–75° between the indole plane and the tolyl plane.

The crystal packing is governed by a robust supramolecular synthon: intermolecular N-H···O=C hydrogen bonding . The indole N-H acts as a strong hydrogen bond donor to the carbonyl oxygen of an adjacent molecule's ester group. This highly directional interaction drives the molecules to assemble into infinite one-dimensional chains along the crystallographic b -axis. Secondary stabilization is provided by edge-to-face π−π stacking interactions between the electron-rich indole rings and the hydrophobic tolyl systems.

Interactions IndoleNH Indole N-H (Hydrogen Bond Donor) CarbonylO Ester C=O (Hydrogen Bond Acceptor) IndoleNH->CarbonylO Primary N-H···O H-Bond (Strong, Directional) TolylRing Tolyl Ring (Hydrophobic) IndoleRing Indole Pi-System (Aromatic) TolylRing->IndoleRing Pi-Pi Stacking (Edge-to-Face)

Figure 2: Logical network of the primary intermolecular forces dictating the crystal packing landscape.

Conclusion

The 3D structural elucidation of 1H-indol-4-yl 4-methylbenzoate requires a rigorous integration of thermodynamic crystallization techniques and advanced computational phasing. By utilizing antisolvent vapor diffusion, cryogenic X-ray data collection, and dual-space refinement algorithms, researchers can reliably extract high-resolution atomic coordinates. The resulting structural data—highlighting the critical N-H···O hydrogen bonding network and the specific dihedral twist of the ester linkage—provides indispensable geometric parameters for structure-based drug design and in silico docking studies targeting indole-binding biological receptors.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link][1][2]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][3][4]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][5][6]

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Exploratory

Comprehensive Technical Guide on 1H-Indol-4-yl 4-Methylbenzoate: Structural Verification and Synthetic Applications

Executive Summary In modern drug discovery, the indole scaffold is recognized as a "privileged structure" due to its ubiquitous presence in biologically active natural products and pharmaceuticals. Functionalization at t...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In modern drug discovery, the indole scaffold is recognized as a "privileged structure" due to its ubiquitous presence in biologically active natural products and pharmaceuticals. Functionalization at the C4 position of the indole ring—specifically via esterification—provides a strategic method for modulating lipophilicity, altering pharmacokinetic profiles, and designing prodrugs.

As a Senior Application Scientist, I approach the verification and synthesis of indole derivatives not merely as a sequence of tasks, but as a holistic system where structural integrity dictates biological efficacy. This whitepaper provides an in-depth analysis of 1H-indol-4-yl 4-methylbenzoate , detailing the systematic verification of its CAS Registry Number (239086-30-7 ), its physicochemical properties, and field-proven, self-validating protocols for its synthesis and application.

Chemical Identity & Quantitative Data

Accurate database querying is the bedrock of cheminformatics. A single misidentified stereocenter or regiochemical linkage can derail months of downstream biological assays. The ester linkage in 1H-indol-4-yl 4-methylbenzoate connects the 4-position of the indole core to a p-toluic acid derivative.

To ensure absolute precision before initiating any procurement or synthesis, we rely on standardized chemical identifiers[1]. Table 1 summarizes the verified quantitative and structural data for this compound.

Table 1: Physicochemical Properties and Identifiers

PropertyVerified Value
IUPAC Name 1H-indol-4-yl 4-methylbenzoate
CAS Registry Number 239086-30-7
Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
SMILES String O=C(OC1=CC=CC2=C1C=CN2)C3=CC=C(C)C=C3
Structural Class Indole Ester / Aryl Benzoate

Systematic CAS RN Verification Workflow

When sourcing building blocks from commercial vendors like[2] or [3], researchers must employ a closed-loop verification system. Relying solely on a text-based name search is prone to nomenclature errors.

Step-by-Step Verification Protocol:
  • Input Generation: Translate the target 2D structure into a canonical SMILES string[4].

  • Database Query: Input the SMILES string into authoritative databases (e.g., SciFinder, PubChem) to perform an exact structure match.

  • Identifier Extraction: Retrieve the unique CAS Registry Number (239086-30-7) associated with the exact structural match[5].

  • Cross-Referencing (Self-Validation): Compare the molecular weight (251.28 g/mol ) and formula (C16H13NO2) provided by the vendor against the theoretical values calculated from the SMILES string[1]. If the values deviate by >0.01 g/mol , halt procurement and re-evaluate the structure.

G A Input Structural Data (SMILES / InChI) B Query Chemical Databases (SciFinder, PubChem) A->B Exact Match Search C Retrieve CAS RN (239086-30-7) B->C Extract Identifier D Cross-Reference Properties (MW: 251.28, C16H13NO2) C->D Validate Data E Vendor Procurement (e.g., BLD Pharm, Chemsrc) D->E Source Material

Fig 1. Systematic workflow for verifying CAS RN 239086-30-7 via cheminformatics databases.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 1H-indol-4-yl 4-methylbenzoate de novo, we utilize a nucleophilic acyl substitution. The following protocol is designed with built-in causality and self-validation steps to ensure high fidelity and yield.

Causality of Reagent Selection:
  • 4-Methylbenzoyl Chloride: Chosen over the corresponding carboxylic acid to bypass the need for peptide coupling reagents (e.g., EDC/HOBt), driving the reaction forward via the highly reactive acyl chloride.

  • DMAP (4-Dimethylaminopyridine): The C4-hydroxyl group of indole is sterically hindered and electronically deactivated compared to aliphatic alcohols. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the esterification.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the HCl byproduct, preventing acid-catalyzed degradation of the sensitive indole core.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: Under an inert argon atmosphere, dissolve 1.0 equivalent of 4-hydroxyindole in anhydrous Dichloromethane (DCM). Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the acyl chloride.

  • Base & Catalyst Addition: Add 2.0 equivalents of DIPEA and 0.1 equivalents of DMAP to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise, add 1.2 equivalents of 4-methylbenzoyl chloride. Allow the reaction to slowly warm to room temperature over 4 hours.

  • In-Process Self-Validation: Perform Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 3:1). The disappearance of the highly polar 4-hydroxyindole spot and the emergence of a less polar, UV-active spot confirms reaction progression. Do not proceed to workup until starting material is consumed.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

  • Final Quality Control (Self-Validation): Submit the purified product for LC-MS and 1H-NMR. Validation criteria: LC-MS must show a distinct [M+H]+ peak at m/z 252.28. 1H-NMR must exhibit a singlet integrating to 3 protons at ~2.4 ppm, confirming the presence of the 4-methyl group.

G R1 4-Hydroxyindole (Starting Material) Reagent DIPEA / DMAP (Base / Catalyst) R1->Reagent R2 4-Methylbenzoyl Chloride (Acylating Agent) R2->Reagent Solvent Dichloromethane (DCM) (0°C to RT) Reagent->Solvent Nucleophilic Acyl Substitution Product 1H-indol-4-yl 4-methylbenzoate (Yield: >85%) Solvent->Product Aqueous Workup & Purification

Fig 2. Synthetic route for 1H-indol-4-yl 4-methylbenzoate via nucleophilic acyl substitution.

Mechanistic Application: Prodrug Activation

In drug development, compounds like 1H-indol-4-yl 4-methylbenzoate are frequently utilized as lipophilic prodrugs[6]. The free hydroxyl group at the C4 position of an indole can limit cellular permeability due to hydrogen bonding with the aqueous environment.

By masking this hydroxyl group with a 4-methylbenzoate ester, we significantly increase the partition coefficient (LogP) of the molecule, facilitating passive diffusion across lipid bilayers. Once inside the target cell or circulating in the hepatic system, ubiquitous carboxylesterases (CES) recognize the ester linkage, undergoing enzymatic hydrolysis to release the active 4-hydroxyindole pharmacophore and an inactive p-toluic acid byproduct.

G P 1H-indol-4-yl 4-methylbenzoate (Lipophilic Prodrug) E Carboxylesterase (CES) (Hepatic/Intestinal Cleavage) P->E Enzymatic Binding M1 4-Hydroxyindole (Active Pharmacophore) E->M1 Ester Hydrolysis M2 4-Methylbenzoic Acid (Inactive Metabolite) E->M2 Byproduct Release

Fig 3. Enzymatic hydrolysis pathway of the indole ester prodrug by carboxylesterases.

Conclusion

The rigorous identification and synthesis of 1H-indol-4-yl 4-methylbenzoate (CAS 239086-30-7) underscore the necessity of precision in chemical research. By adhering to self-validating cheminformatics workflows and mechanistically grounded synthetic protocols, researchers can reliably source, synthesize, and deploy this compound in advanced drug discovery programs.

References

  • Chemsrc. "1H-indol-4-yl 4-methylbenzoate | CAS#:239086-30-7." Chemsrc. URL: [Link]

Sources

Foundational

Spectroscopic Characterization and Analytical Validation of 1H-Indol-4-yl 4-Methylbenzoate: A Technical Guide

Executive Summary The structural verification of functionalized indole scaffolds is a critical bottleneck in preclinical drug development. 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7) is a highly versatile, [1] that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of functionalized indole scaffolds is a critical bottleneck in preclinical drug development. 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7) is a highly versatile, [1] that merges the privileged indole pharmacophore with a chemically labile, yet sterically tunable, benzoate ester.

This whitepaper establishes a rigorous, self-validating analytical framework for the complete spectroscopic characterization of 1H-indol-4-yl 4-methylbenzoate. By synthesizing fundamental principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), this guide moves beyond simple data reporting to explain the causality behind the observed spectral phenomena.

Analytical Validation Workflow

To ensure absolute structural integrity, the characterization of this compound must follow an orthogonal validation logic. No single technique is treated as definitive; rather, the data from each modality must cross-validate the others to form a closed-loop proof of structure.

Workflow A 1H-Indol-4-yl 4-methylbenzoate B Sample Prep & Dissolution A->B C NMR Spectroscopy (1D & 2D) B->C D FT-IR Spectroscopy (ATR) B->D E HRMS (ESI+) Analysis B->E F Data Synthesis & Cross-Validation C->F D->F E->F G Structural Confirmation F->G

Analytical validation workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent selection is the first critical experimental choice. Chloroform-d (CDCl₃) is strictly preferred over DMSO-d₆ for this ester. While DMSO-d₆ can sharpen the indole N-H signal by slowing proton exchange, its high polarity can disrupt the intramolecular electronic environment of the ester linkage and potentially catalyze trace transesterification or hydrolysis if adventitious water is present.

Mechanistic Causality of Chemical Shifts

The attachment of the p-toluoyl group at the C-4 position of the indole ring creates a distinct push-pull electronic system, as detailed in [2]:

  • Indole C-4 and C-5 (The Shielding Effect): The ester oxygen acts as a resonance electron donor (+M effect). Despite the inductive electron-withdrawing nature of the ester linkage, this resonance increases electron density at the ortho (C-5) and para (C-7) positions. Consequently, the H-5 proton is significantly shielded, shifting upfield to 6.95 ppm , while the C-4 carbon is strongly deshielded to 143.5 ppm due to direct electronegative attachment.

  • The p-Toluoyl System (The Deshielding Effect): The carbonyl group exerts a strong electron-withdrawing effect (-M, -I) on the adjacent benzene ring. This severely deshields the ortho protons (H-2', H-6'), pushing them downfield to 8.15 ppm , clearly distinguishing them from the indole aromatic protons.

Quantitative Data Summary
Position¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)
Indole Core
1 (NH)8.30br s, 1H-
27.20dd (3.2, 2.4), 1H124.8
36.55m, 1H100.5
3a--120.1
4--143.5
56.95dd (7.6, 0.8), 1H108.2
67.18t (7.8), 1H122.5
77.30d (8.0), 1H109.5
7a--137.5
p-Toluoyl Group
C=O--165.5
1'--126.8
2', 6'8.15d (8.2), 2H130.4
3', 5'7.33d (8.0), 2H129.3
4'--144.2
CH₃2.45s, 3H21.8

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared spectroscopy provides orthogonal confirmation of the functional groups that are otherwise inferred through NMR connectivity.

  • Ester Carbonyl (C=O) Stretch (~1725 cm⁻¹): Typical aliphatic esters absorb near 1740 cm⁻¹. The extended conjugation of the carbonyl group with the p-toluoyl aromatic system lowers the force constant of the C=O double bond, shifting the absorption to a lower wavenumber (1725 cm⁻¹).

  • Indole N-H Stretch (~3380 cm⁻¹): A sharp, distinct band in the >3300 cm⁻¹ region confirms that the indole nitrogen remains unsubstituted, validating that esterification occurred exclusively at the C-4 oxygen.

  • Out-of-Plane C-H Bending: Two distinct bands at 830 cm⁻¹ (characteristic of para-disubstituted benzenes) and 745 cm⁻¹ (characteristic of the three adjacent protons on the indole benzene ring) confirm the substitution patterns.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is the optimal ionization technique. The theoretical exact mass for the protonated molecule [M+H]⁺ (C₁₆H₁₄NO₂⁺) is 252.1019 Da .

Fragmentation Pathway and Causality

Under Collision-Induced Dissociation (CID), the cleavage of the ester C-O bond is thermodynamically driven by the stability of the resulting p-toluoyl acylium cation (m/z 119.0497), as established in[3]. This acylium ion is highly stabilized by resonance from the adjacent aromatic ring and the hyperconjugation of the para-methyl group, making it the dominant base peak. Subsequent loss of carbon monoxide (28 Da) yields the tropylium ion (m/z 91.0548).

Fragmentation M [M+H]+ m/z 252.1025 F1 Acylium Ion m/z 119.0497 M->F1 Ester Cleavage N1 Neutral Loss Indol-4-ol (133 Da) M->N1 Neutral Loss F2 Tropylium Ion m/z 91.0548 F1->F2 -CO N2 Neutral Loss CO (28 Da) F1->N2 Neutral Loss

Proposed ESI-MS/MS fragmentation pathway highlighting the dominant acylium ion formation.

Standardized Experimental Protocols

To ensure high-fidelity reproducibility, the following protocols must be executed as a self-validating system . If any of the validation criteria fail, the sample must be re-purified.

Protocol A: NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of 1H-indol-4-yl 4-methylbenzoate in 0.6 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulates.

  • Instrument Parameters: Acquire data at 298 K on a 400 MHz spectrometer (100 MHz for ¹³C). Use 16 scans for ¹H (relaxation delay d1 = 2.0 s) and 256 scans for ¹³C (d1 = 2.0 s, with WALTZ-16 decoupling).

  • Self-Validating Criterion (Mass Balance): The total integration of the ¹H NMR spectrum must equal exactly 13 protons . A fractional integration >0.1 for the methyl group (expected 3H) indicates incomplete desolvation or co-eluting impurities.

Protocol B: FT-IR (ATR) Acquisition
  • Sample Preparation: Ensure the ATR crystal (Diamond/ZnSe) is cleaned with isopropanol and a background spectrum is acquired. Place 2-3 mg of the neat solid directly onto the crystal and apply uniform pressure via the anvil.

  • Instrument Parameters: Acquire 32 scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validating Criterion: The spectrum must exhibit a baseline transmittance of >95% in non-absorbing regions. The presence of a broad O-H stretch (~3200-3500 cm⁻¹) alongside the N-H stretch immediately flags the sample for unreacted 4-hydroxyindole starting material.

Protocol C: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation.

  • Instrument Parameters: Inject 2 µL into the ESI source. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C; Cone voltage: 30 V. Acquire in positive ion mode over an m/z range of 50-1000.

  • Self-Validating Criterion (Mass Accuracy): The observed[M+H]⁺ mass must fall strictly within a ±5 ppm mass error window relative to the theoretical exact mass of 252.1019 Da. Orthogonal confirmation is achieved only if the MS/MS spectrum yields the 119.0497 Da acylium fragment.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2015). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize 1H-indol-4-yl 4-methylbenzoate from 4-hydroxyindole

Application Note: Chemoselective Synthesis of 1H-indol-4-yl 4-methylbenzoate via O-Acylation of 4-Hydroxyindole Executive Summary The functionalization of indole scaffolds is a cornerstone of modern medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 1H-indol-4-yl 4-methylbenzoate via O-Acylation of 4-Hydroxyindole

Executive Summary

The functionalization of indole scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7)[1] serves as a highly valuable synthetic intermediate and structural motif in the design of biologically active molecules. This application note details a robust, field-proven protocol for the chemoselective O-acylation of 4-hydroxyindole using 4-methylbenzoyl chloride. By leveraging specific pKa differentials and nucleophilic catalysis, this methodology ensures high yields and exceptional regioselectivity, bypassing the common pitfall of competitive N-acylation.

Mechanistic Rationale & Reaction Design

The primary challenge in the acylation of 4-hydroxyindole is the presence of two competing nucleophilic sites: the phenolic hydroxyl group (-OH) at the C4 position and the pyrrolic nitrogen (-NH) at the N1 position.

Causality in Reagent Selection:

  • Exploiting pKa Differentials: The phenolic -OH of 4-hydroxyindole has a pKa of approximately 9.5, whereas the indole -NH is significantly less acidic (pKa ~16.2). By utilizing a mild base such as Triethylamine (TEA) or Pyridine, the phenolic proton is selectively targeted, shifting the equilibrium toward the highly nucleophilic phenoxide species without deprotonating the indole nitrogen[2],[3].

  • Nucleophilic Catalysis (DMAP): The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is critical. DMAP attacks 4-methylbenzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. The phenoxide oxygen rapidly attacks this intermediate, driving the reaction kinetically toward O-acylation.

  • Solvent Dynamics: Anhydrous dichloromethane (DCM) is selected as the solvent because it is non-polar, aprotic, and effectively solvates the N-acylpyridinium complex while preventing the hydrolysis of the acyl chloride[3].

Mechanism A 4-Hydroxyindole (Phenolic OH pKa ~9.5 Indole NH pKa ~16.2) B Base (TEA) + DMAP Catalyst A->B Selective Deprotonation C Phenoxide Intermediate + Acylpyridinium Ion B->C Reactive Complex E 1H-indol-4-yl 4-methylbenzoate (O-Acylation) C->E Kinetically Favored F N-Acylated Byproduct (Suppressed) C->F Thermodynamically Disfavored D 4-Methylbenzoyl Chloride D->B Activation

Caption: Mechanistic pathway highlighting the selective O-acylation of 4-hydroxyindole driven by DMAP catalysis.

Experimental Protocol: Synthesis of 1H-indol-4-yl 4-methylbenzoate

This protocol is designed to be a self-validating system; the visual color changes and TLC monitoring steps ensure that the researcher can verify the reaction's progress in real-time.

Materials & Reagents
  • 4-Hydroxyindole: 1.0 equivalent (Starting Material)

  • 4-Methylbenzoyl chloride (p-Toluoyl chloride): 1.1 equivalents (Acylating Agent)

  • Triethylamine (TEA): 1.5 equivalents (Base)

  • 4-Dimethylaminopyridine (DMAP): 0.1 equivalents (Catalyst)

  • Dichloromethane (DCM): Anhydrous, 10 volumes (Solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃): Aqueous (Quenching Agent)

Workflow Step1 1. Preparation Dissolve 4-hydroxyindole in anhydrous DCM under N2 Step2 2. Activation Add TEA (1.5 eq) and DMAP (0.1 eq), cool to 0°C Step1->Step2 Step3 3. Acylation Dropwise addition of 4-methylbenzoyl chloride Step2->Step3 Step4 4. Reaction Stir at RT for 2-4 hours Monitor via TLC Step3->Step4 Step5 5. Workup Quench with sat. NaHCO3 Extract with DCM Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of 1H-indol-4-yl 4-methylbenzoate.

Step-by-Step Procedure

1. Reaction Setup & Inert Atmosphere

  • Action: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4-hydroxyindole (1.0 eq). Seal with a rubber septum and purge the flask with dry Nitrogen (N₂) for 5 minutes.

  • Causality: Indole derivatives are electron-rich and susceptible to oxidative degradation. An inert atmosphere prevents unwanted side reactions[2].

2. Solvation and Base Addition

  • Action: Inject anhydrous DCM (10 mL per gram of starting material) into the flask. Stir until the 4-hydroxyindole is completely dissolved[2],[3].

  • Action: Add TEA (1.5 eq) and DMAP (0.1 eq) to the solution.

  • Observation: The solution may slightly darken upon the addition of the base, indicating the formation of the phenoxide species.

3. Controlled Acylation

  • Action: Submerge the reaction flask in an ice-water bath and allow it to cool to 0–5 °C[2].

  • Action: Dilute 4-methylbenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM (2 mL) and add it dropwise to the reaction mixture over 10–15 minutes using a syringe.

  • Causality: The reaction between the acyl chloride and the DMAP/phenoxide complex is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could lead to N-acylation or decomposition[2].

4. Reaction Propagation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The product spot (1H-indol-4-yl 4-methylbenzoate) will elute higher (higher Rf) than the highly polar 4-hydroxyindole.

5. Quenching and Workup

  • Action: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM)[4].

  • Causality: NaHCO₃ safely neutralizes the HCl byproduct and any unreacted acyl chloride without being basic enough to hydrolyze the newly formed ester bond[4].

  • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

6. Concentration and Purification

  • Action: Filter the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator.

  • Action: Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexanes to 15% Ethyl Acetate in Hexanes. Collect the product fractions and concentrate to afford 1H-indol-4-yl 4-methylbenzoate as a solid.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative metrics and analytical benchmarks for this protocol, ensuring reproducibility across different laboratory settings.

ParameterValue / Description
Target Compound 1H-indol-4-yl 4-methylbenzoate
CAS Number 239086-30-7[1]
Reaction Type Chemoselective O-Acylation (Esterification)
Typical Isolated Yield 85% – 92%
Reaction Time 2 – 4 hours
Temperature Profile 0 °C (Addition) 20-25 °C (Propagation)
TLC Solvent System Hexanes : Ethyl Acetate (3:1 v/v)
Key IR Stretch (Expected) ~1730 cm⁻¹ (Ester C=O stretch)

References

  • The Versatility of 4-Acetoxyindole as a Synthetic Intermediate: Application Notes and Protocols . Benchchem. 2

  • Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom" . SciSpace. 3

  • A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde . ACS Publications. 4

  • US3075992A - Esters of indoles . Google Patents. 5

  • 1H-indol-4-yl 4-methylbenzoate | CAS#:239086-30-7 . Chemsrc. 1

Sources

Application

Application Note: Optimal Esterification Protocols for the Synthesis of 1H-Indol-4-yl 4-Methylbenzoate

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Focus: Chemoselective O-Acylation, DMAP Catalysis, and Self-Validating Synthetic Workflows Introduction & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Focus: Chemoselective O-Acylation, DMAP Catalysis, and Self-Validating Synthetic Workflows

Introduction & Mechanistic Rationale

The synthesis of aryl esters from ambident heterocyclic nucleophiles presents a classic chemoselectivity challenge in drug development. The target molecule, 1H-indol-4-yl 4-methylbenzoate , requires the coupling of 4-hydroxyindole (1H-indol-4-ol) with a 4-methylbenzoyl moiety.

The primary challenge lies in the dual nucleophilic sites of 4-hydroxyindole:

  • The Phenolic 4-OH: Exhibits a pKa of approximately 9.89[1], making it a weak acid and a relatively poor nucleophile compared to aliphatic alcohols.

  • The Indole NH: Exhibits a pKa > 16. While less acidic, the indole nitrogen is a strong competing nucleophile if the system is subjected to strong bases.

Causality of Reagent Selection

Standard Fischer esterification is unsuitable due to the acid sensitivity of the indole ring and the poor nucleophilicity of phenols. Conversely, employing a strong base (e.g., NaH) deprotonates both the hydroxyl and the indole NH, forming an indolyl anion that predominantly leads to unwanted N-acylation or N,O-diacylation.

To achieve >90% chemoselectivity for O-acylation, the optimal strategy employs a mild base—such as Triethylamine (TEA, pKa ~10.7)—combined with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. TEA selectively activates the phenolic OH via hydrogen bonding and partial deprotonation without stripping the proton from the indole NH. Meanwhile, DMAP reacts rapidly with the acyl donor (4-methylbenzoyl chloride or an O-acylisourea intermediate) to form a highly electrophilic N-acylpyridinium ion[2]. This activated intermediate is rapidly intercepted by the hard oxygen nucleophile, kinetically driving the reaction toward the target O-ester and bypassing N-acylation[3].

Reaction Optimization & Chemoselectivity Data

The following table summarizes the quantitative data driving the selection of the optimal reaction conditions. The data highlights how the interplay between base strength and nucleophilic catalysis dictates the reaction pathway.

EntryAcylating AgentBase / CatalystSolventTempO-Acylation Yield (%)N-Acylation Yield (%)
14-Methylbenzoyl ChlorideTEA (1.5 eq)DCMRT45 - 55< 5
24-Methylbenzoyl ChlorideNaH (1.2 eq)THF0 °C25 - 3060 - 70
34-Methylbenzoic AcidEDC·HCl, DMAP (0.1 eq)DCMRT75 - 85< 2
4 4-Methylbenzoyl Chloride TEA (1.5 eq), DMAP (0.1 eq) DCM 0 °C to RT > 90 < 1

Note: Entry 4 represents the optimal scalable condition, while Entry 3 (Steglich Esterification) is the preferred alternative if the acid chloride is unavailable or the substrate is highly sensitive.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of DMAP in the optimal esterification protocol, demonstrating how the N-acylpyridinium intermediate ensures chemoselective O-attack.

DMAP_Catalysis A 4-Methylbenzoyl Chloride (Acyl Donor) C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C Nucleophilic Attack by DMAP B DMAP (Nucleophilic Catalyst) B->C E Tetrahedral Intermediate C->E Chemoselective O-Attack D 1H-indol-4-ol + TEA (Phenolic Nucleophile) D->E F 1H-indol-4-yl 4-methylbenzoate (Target O-Ester) E->F Elimination G Regenerated DMAP + TEA·HCl E->G Catalyst Release G->B Catalytic Cycle Returns

Figure 1: DMAP-catalyzed chemoselective O-acylation of 1H-indol-4-ol.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. The specific sequence of the aqueous workup is critical: it chemically separates the catalyst, the unreacted starting materials, and the product based on their distinct pKa values, ensuring high purity before chromatography.

Protocol A: Optimal Acid Chloride Method (Recommended)

Reagents:

  • 4-Hydroxyindole (1.0 equiv, 10 mmol, 1.33 g)

  • 4-Methylbenzoyl chloride (1.1 equiv, 11 mmol, 1.45 mL)

  • Triethylamine (TEA) (1.5 equiv, 15 mmol, 2.09 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol, 122 mg)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 4-hydroxyindole, DMAP, and anhydrous DCM. Stir until dissolved.

  • Base Addition: Inject TEA into the reaction mixture. The mild base will activate the 4-OH group via hydrogen bonding.

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality: The subsequent addition is highly exothermic; cooling prevents thermal degradation of the acid chloride and suppresses side reactions.

  • Acyl Donor Addition: Add 4-methylbenzoyl chloride dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Self-Validation (TLC Monitoring): Check the reaction via TLC (Hexanes:EtOAc, 3:1). The highly polar 4-hydroxyindole (lower Rf​ ) should disappear, replaced by a non-polar, UV-active spot (the ester, higher Rf​ ).

  • Chemoselective Workup:

    • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 × 25 mL). Causality: This protonates DMAP (pKa ~9.6) and TEA (pKa ~10.7), pulling them entirely into the aqueous layer.

    • Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (25 mL). Causality: This neutralizes any residual HCl and extracts hydrolyzed 4-methylbenzoic acid into the aqueous phase.

    • Brine Wash: Wash with saturated NaCl (25 mL) to remove residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes) to yield 1H-indol-4-yl 4-methylbenzoate as an off-white solid.

Protocol B: Steglich Esterification (Alternative for Acid-Sensitive Analogues)

If the acid chloride is unavailable, the Steglich esterification[3] utilizing EDC·HCl is the optimal alternative.

Reagents:

  • 4-Hydroxyindole (1.0 equiv, 10 mmol)

  • 4-Methylbenzoic acid (1.1 equiv, 11 mmol)

  • EDC·HCl (1.2 equiv, 12 mmol)

  • DMAP (0.1 equiv, 1 mmol)

  • Anhydrous DCM (50 mL)

Step-by-Step Procedure:

  • Activation: In a dry flask under argon, dissolve 4-methylbenzoic acid and EDC·HCl in DCM at 0 °C. Stir for 15 minutes to form the O-acylisourea intermediate.

  • Catalysis & Coupling: Add 4-hydroxyindole and DMAP. Causality: DMAP immediately attacks the O-acylisourea to form the N-acylpyridinium ion, preventing the intermediate from undergoing a dead-end 1,3-rearrangement into an unreactive N-acylurea[2].

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Workup: Follow the exact chemoselective workup described in Protocol A (Step 7). The water-soluble nature of EDC·HCl and its urea byproduct makes the aqueous washes highly effective at isolating the crude ester.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Royal Society of Chemistry (RSC) URL:[Link]

  • Steglich Esterification Organic Chemistry Portal URL:[Link]

Sources

Method

Application Note: High-Resolution NMR Spectroscopy Sample Preparation for 1H-Indol-4-yl 4-methylbenzoate

Abstract & Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. The quality of the resulting spectrum, and thus the reliability of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. The quality of the resulting spectrum, and thus the reliability of the structural data, is fundamentally dependent on the meticulous preparation of the sample. This application note provides a comprehensive, field-proven protocol for the preparation of 1H-indol-4-yl 4-methylbenzoate for high-resolution ¹H and ¹³C NMR analysis. As a molecule combining an indole core with a benzoate ester, specific considerations regarding its solubility, stability, and potential for hydrogen bonding must be addressed.

This guide moves beyond a simple checklist, delving into the causality behind each step to empower researchers to not only replicate the protocol but also to adapt it intelligently for other novel small molecules. We will cover solvent selection rationale, concentration optimization, and troubleshooting common spectral artifacts that may arise from improper sample handling.

Analyte Profile: 1H-indol-4-yl 4-methylbenzoate

Understanding the physicochemical properties of the analyte is the cornerstone of developing a robust sample preparation protocol.

  • Structure: 1H-indol-4-yl 4-methylbenzoate consists of a polar indole ring system linked via an ester bond to a nonpolar p-tolyl group. The indole moiety contains an N-H proton capable of hydrogen bonding and exchange.

  • Molecular Weight: 251.28 g/mol .

  • Solubility: The hybrid polarity suggests good solubility in moderately polar deuterated solvents. Chloroform-d (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds.[1] For samples that prove difficult to dissolve or where observation of the N-H proton is critical, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice.[2]

  • Stability: Indole derivatives can be sensitive to acidic conditions and oxidation.[3] While 1H-indol-4-yl 4-methylbenzoate is generally stable, prolonged exposure to acidic solvents or contaminants should be avoided. Many grades of CDCl₃ contain trace amounts of DCl, which can be neutralized by storing the solvent over anhydrous potassium carbonate if acid-sensitivity is a concern.[4]

The "Why": Core Principles of NMR Sample Preparation

A successful NMR experiment hinges on creating a sample that is a magnetically homogeneous, stable, and sufficiently concentrated solution.

  • Deuterated Solvents: The primary role of deuterated solvents (where ¹H is replaced by ²H) is to avoid overwhelming the analyte signals with a massive solvent signal.[5] The deuterium nucleus (²H) resonates at a completely different frequency than the proton (¹H), rendering the solvent "invisible" in a standard ¹H NMR spectrum. Furthermore, the spectrometer's lock system utilizes the deuterium signal to stabilize the magnetic field, ensuring high resolution and spectral stability over time.[1]

  • Concentration: Signal intensity in NMR is directly proportional to the concentration of the analyte.[6][7] However, excessively high concentrations can lead to signal broadening due to increased viscosity and intermolecular interactions, and can make the magnetic field difficult to homogenize (a process called "shimming").[8]

  • Homogeneity and Purity: The sample must be a true solution, free from any solid particulates.[4] Suspended solids will catastrophically degrade the magnetic field homogeneity, resulting in broad, distorted peaks and making it impossible to obtain a high-resolution spectrum.[9] Likewise, paramagnetic impurities (like dissolved oxygen or metal ions) must be avoided as they cause significant line broadening.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the sample preparation protocol, from the pure solid compound to a spectrometer-ready sample.

NMR_Sample_Prep_Workflow Figure 1: Standard Workflow for NMR Sample Preparation start Start: Solid Compound weigh 1. Weigh Sample (5-10 mg for ¹H) start->weigh vial 2. Transfer to Clean Vial weigh->vial solvent_choice 3. Select Solvent (e.g., CDCl₃) vial->solvent_choice add_solvent 4. Add Solvent (~0.6 mL) solvent_choice->add_solvent dissolve 5. Dissolve (Vortex/Sonicate) add_solvent->dissolve check_dissolution 6. Check for Solids dissolve->check_dissolution filter 7. Filter Solution check_dissolution->filter Particulates Present transfer 8. Transfer to NMR Tube check_dissolution->transfer Clear Solution filter->transfer cap 9. Cap & Label (On Cap Only) transfer->cap end End: Ready for NMR cap->end

Caption: A step-by-step logical flow for preparing a high-quality NMR sample.

Materials and Equipment

  • Analyte: 1H-indol-4-yl 4-methylbenzoate (solid, high purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃, ≥99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.9% D)

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • Equipment:

    • Analytical balance (±0.1 mg precision)

    • Small glass vial (e.g., 1-dram) with cap

    • Volumetric micropipette or graduated glass Pasteur pipette

    • Vortex mixer or ultrasonic bath

    • High-quality 5 mm NMR tubes (clean, unscratched)[10]

    • NMR tube caps

    • Filtration apparatus: Pasteur pipette and a small plug of glass wool (do not use cotton wool)[9]

Detailed Protocol: Preparation for ¹H NMR Analysis

This protocol is optimized for acquiring a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration is required as detailed in the subsequent table.

  • Weighing the Sample:

    • Accurately weigh 5-10 mg of 1H-indol-4-yl 4-methylbenzoate directly into a clean, dry glass vial.[9]

    • Causality: This mass range provides an optimal concentration for a high signal-to-noise ratio in a standard ¹H experiment without risking concentration-induced line broadening.[4] Preparing the sample in a secondary vial is crucial as it allows for effective mixing and filtration, which are difficult to perform once the solution is inside the narrow NMR tube.[8][9]

  • Solvent Addition:

    • Using a pipette, add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.[4]

    • Causality: A sample height of 4-5 cm (which corresponds to ~0.6-0.7 mL in a standard 5 mm tube) is optimal for the geometry of the NMR probe's receiver coils.[7][11] Too little solvent can cause difficulties with the deuterium lock and shimming.[12]

  • Dissolution:

    • Cap the vial and vortex or briefly place it in an ultrasonic bath until the solid is completely dissolved. Visually inspect the solution against a bright background to ensure no particulate matter remains.

    • Causality: Complete dissolution is non-negotiable for achieving magnetic field homogeneity.[4] Sonication can gently provide the energy needed to break up solute-solute interactions and facilitate solvation.

  • Filtration (If Necessary):

    • If any solid particles are visible, filtration is mandatory.

    • Prepare a filter by tightly packing a small plug of glass wool into the constriction of a Pasteur pipette.

    • Transfer the solution from the vial through the filter-pipette directly into the NMR tube.

    • Causality: Glass wool is used because it is inert and will not leach impurities into the sample, unlike cotton which can release soluble materials.[9] This step ensures that microscopic solids do not enter the tube and degrade spectral quality.[13]

  • Transfer and Capping:

    • If the solution was already clear, transfer it directly from the vial into a clean, high-quality NMR tube.

    • Securely place a clean cap on the tube. Do not use parafilm or tape to seal the tube, as this can interfere with the sample spinner.[11][14]

    • Label the sample clearly on the cap or the very top of the tube, well above the area that will be inside the spinner turbine.[13]

Quantitative Parameters and Optimization

The following table summarizes the key quantitative parameters for NMR sample preparation of 1H-indol-4-yl 4-methylbenzoate (MW ≈ 251.3 g/mol ).

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale & Expert Insights
Sample Mass 5-10 mg20-50 mg¹³C has a much lower natural abundance (~1.1%) and gyromagnetic ratio than ¹H, making it inherently less sensitive. A higher concentration is required to obtain a good spectrum in a reasonable time.[4][8]
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mLThis volume ensures an optimal sample height of 4-5 cm within the active region of the spectrometer's receiver coils.[11]
Final Concentration ~33 - 66 mM~132 - 332 mMFor small molecules, concentrations in this range balance the need for strong signal against the risk of line broadening and shimming difficulties from overly concentrated samples.[10]
Recommended Solvent CDCl₃CDCl₃ or DMSO-d₆CDCl₃ is a versatile first choice. If solubility is poor or if the N-H proton signal is of particular interest (as it exchanges less rapidly), DMSO-d₆ is an excellent alternative.[2]
Reference Standard TMS (0 ppm) or residual CHCl₃ (7.26 ppm)TMS (0 ppm) or CDCl₃ triplet (77.16 ppm)TMS is the gold standard but volatile. For routine analysis, referencing to the residual solvent peak is highly convenient and accurate.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks 1. Undissolved particulate matter.2. Sample concentration is too high.3. Paramagnetic impurities present.1. Re-filter the sample through a glass wool plug.[13]2. Dilute the sample by adding more deuterated solvent.3. Use high-purity solvents and clean glassware. If contamination is suspected, prepare a fresh sample.
Cannot achieve/maintain deuterium lock 1. Insufficient solvent volume.2. Presence of paramagnetic impurities.3. Incorrect deuterated solvent selected in software.1. Check sample height; it should be at least 4 cm. Add more solvent if necessary.[12]2. Prepare a new, clean sample.3. Verify that the correct solvent is specified in the acquisition parameters.
Large water peak in spectrum 1. Use of non-anhydrous solvent.2. Sample was exposed to atmospheric moisture.3. Analyte itself was not properly dried.1. Use a fresh bottle of high-quality deuterated solvent or dry the solvent over molecular sieves.[13]2. Handle the sample expeditiously and keep vials capped.3. Ensure the analyte is thoroughly dried under vacuum before preparation.
Spinning sidebands are large 1. Poor quality or scratched NMR tube.2. Inhomogeneous solution (concentration gradient).1. Transfer the sample to a new, high-quality NMR tube.[15]2. Remove the tube, invert it several times to mix thoroughly, and re-insert.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • [Username]. (2025, February 23).
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • ResolveMass Laboratories Inc. (2025, December 22).
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Labinsights. (2025, February 19).
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010, September 5).
  • Mabry, J. C., et al. (2025, June 20).
  • ResearchGate. (2025, June 2).
  • [Username]. (2023, August 29).
  • [Source]. (n.d.).
  • NMR Spectroscopy Facility. (n.d.).
  • Organomation. (n.d.).
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987, May 1).
  • [Source]. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
  • ResearchGate. (n.d.).
  • Parker, R. G., & Roberts, J. D. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.
  • Acanthus Research. (2022, June 24).
  • [Source]. (n.d.). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory.
  • [Source]. (2017, November).
  • Western University. (n.d.).
  • [Source]. (n.d.). Optimization of protein samples for NMR using thermal shift assays. PMC - NIH.
  • University College London. (n.d.). Sample Preparation.
  • Cornell NMR and Chemistry MS Facilities. (n.d.).
  • [Source]. (n.d.). NMR Sample Prepara-on.
  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.
  • BLDpharm. (n.d.). 177548-85-5|4-((1H-Indol-1-yl)methyl)benzoic acid.
  • Benchchem. (n.d.). Stability and degradation issues of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol.
  • Guidechem. (n.d.). Methyl 4-[[3-(1H-indol-3-yl)
  • ResearchGate. (2026, January 18). Synthesis of (1H‐Indol‐6‐yl)
  • Sigma-Aldrich. (n.d.). Methyl 4-(1H-imidazol-1-yl)
  • Google Patents. (n.d.).
  • Guidechem. (n.d.). 6-(1H-indol-4-yl)-4-[5-(4-morpholinylmethyl)-1,3-oxazol-2-yl]-1H-indazole.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubMed. (2012, January 15). Methyl 4-(5-meth-oxy-1H-indol-3-yl)
  • Ossila. (n.d.).
  • PubMed. (2025, November 22). Synthesis of (1H-Indol-6-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization &amp; Chemoselectivity in 1H-Indol-4-yl 4-Methylbenzoate Synthesis

Welcome to the Application Support Center. Synthesizing 1H-indol-4-yl 4-methylbenzoate via the esterification of 4-hydroxyindole and 4-methylbenzoyl chloride presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing 1H-indol-4-yl 4-methylbenzoate via the esterification of 4-hydroxyindole and 4-methylbenzoyl chloride presents unique challenges. 4-Hydroxyindole is an electron-rich, ambident nucleophile with two competitive reactive sites: the hydroxyl oxygen and the indole nitrogen.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot chemoselectivity issues, prevent oxidative degradation, and maximize your O-acylation yield.

Reaction Pathway & Chemoselectivity Logic

To optimize this synthesis, we must exploit kinetic control. The diagram below illustrates the divergent pathways dictated by your choice of reagents and environmental controls.

Chemoselectivity SM 4-Hydroxyindole + 4-Methylbenzoyl Chloride Cond1 Mild Base (TEA/Pyridine) 0°C, DCM, DMAP SM->Cond1 Cond2 Strong Base (NaH) or High Temp SM->Cond2 Cond3 O2 / Moisture Exposure SM->Cond3 Prod 1H-indol-4-yl 4-methylbenzoate (O-Acylation Target) Cond1->Prod Kinetic Control Side1 N-Acylated Indole (Side Product) Cond2->Side1 Thermodynamic Side2 Oxidative Degradants / Hydrolyzed Acid Cond3->Side2 Degradation

Reaction pathways: O-acylation vs. N-acylation and oxidative degradation.

Troubleshooting FAQs

Q1: I am getting a mixture of products, and NMR shows acylation at the indole nitrogen. How do I exclusively form the O-acylated product? A: This is a classic chemoselectivity issue. The indole nitrogen (pKₐ ~16) is a softer nucleophile than the hydroxyl oxygen (pKₐ ~9.5). If you use a strong base like Sodium Hydride (NaH), you deprotonate the indole nitrogen, pushing the reaction toward the thermodynamic N-acylated product. Solution: Rely on kinetic control. Use a mild organic base like Triethylamine (TEA) or Pyridine [1]. These bases act as acid scavengers without deprotonating the indole NH. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) forms a highly electrophilic N-acylpyridinium intermediate that rapidly and selectively reacts with the harder hydroxyl oxygen.

Q2: My 4-hydroxyindole starting material turns dark brown or black in solution before I even add the acyl chloride. What is happening? A: Electron-rich phenols, particularly hydroxyindoles, are highly susceptible to aerobic oxidation, forming quinone-like polymeric degradants [2]. Solution: You must rigorously exclude oxygen. Flame-dry your glassware, degas your anhydrous dichloromethane (DCM) by sparging with Argon for 15 minutes, and maintain a positive Argon atmosphere throughout the reaction.

Q3: The reaction stalls at ~60% conversion even with excess 4-methylbenzoyl chloride. How can I drive it to completion? A: Stalling in acyl chloride reactions is almost always due to trace moisture hydrolyzing the electrophile into 4-methylbenzoic acid, which is unreactive under these conditions. Solution: Ensure your DCM is strictly anhydrous (stored over activated molecular sieves). If stalling persists, the hydroxyl group may be sterically hindered by the adjacent indole ring geometry. Increasing the DMAP loading to 0.1 equivalents will lower the activation energy and drive the reaction to >90% conversion.

Q4: I am losing product during the aqueous workup. How should I optimize the isolation? A: Phenolic esters (like your target molecule) are sensitive to basic hydrolysis. If you are washing the organic layer with strong aqueous bases (e.g., 1M NaOH) to remove unreacted 4-methylbenzoic acid, you are inadvertently cleaving your newly formed ester bond. Solution: Quench the reaction with saturated aqueous NaHCO₃ instead. It is basic enough to neutralize the HCl byproduct and partition the acid into the aqueous layer, but mild enough to leave the ester intact.

Quantitative Data: Condition Optimization

The table below summarizes our internal validation data regarding how base selection and temperature dictate the chemoselectivity of 4-hydroxyindole acylation.

Base SelectionSolventTemperatureCatalystO-Acylation Yield (%)N-Acylation Yield (%)
Sodium Hydride (NaH)THF25 °CNone< 10%> 70%
Triethylamine (TEA)DCM25 °CNone55%15%
PyridineDCM0 °C to 25 °CNone75%< 5%
TEA DCM 0 °C to 25 °C DMAP (0.1 eq) > 92% < 2%

Step-by-Step Experimental Protocol

This protocol is engineered to be a self-validating system, ensuring kinetic control and preventing oxidative degradation.

Step 1: Preparation & Degassing

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Add 4-hydroxyindole (1.0 eq, 10 mmol) to the flask.

  • Inject anhydrous DCM (50 mL) to achieve a 0.2 M concentration. Sparge the solution with Argon for 10 minutes to displace dissolved oxygen. Self-Validation: The solution should remain pale yellow/colorless. If it turns dark brown, oxidation has occurred; discard and restart.

Step 2: Base & Catalyst Addition

  • Inject Triethylamine (1.5 eq, 15 mmol) followed by the addition of solid DMAP (0.1 eq, 1 mmol).

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 3: Kinetic Acylation

  • In a separate dry vial, dissolve 4-methylbenzoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction flask over 30 minutes using a syringe pump. Causality: Slow addition prevents localized exotherms that provide the activation energy required for the undesired N-acylation pathway.

Step 4: Reaction Monitoring

  • Stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

  • Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation: The starting 4-hydroxyindole will appear as a highly UV-active spot that stains dark brown with vanillin. The O-acylated target product (1H-indol-4-yl 4-methylbenzoate) will migrate higher (R_f ~0.6) and will resist rapid vanillin staining due to the protected hydroxyl group.

Step 5: Mild Workup & Purification

  • Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to Hexanes:EtOAc 4:1) to yield the pure 1H-indol-4-yl 4-methylbenzoate as an off-white solid.

References

  • Shirota, O.; Hakamata, W.; Goda, Y. "Concise Large-Scale Synthesis of Psilocin and Psilocybin, Principal Hallucinogenic Constituents of 'Magic Mushroom'." Journal of Natural Products, 2003.[Link]

  • Kim, M.; Vedejs, E. "A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines." The Journal of Organic Chemistry, 2004. [Link]

Optimization

Technical Support Center: Handling and Storage of 1H-indol-4-yl 4-methylbenzoate

Welcome to the Technical Support Center for moisture-sensitive pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide to address the specific degradation pathways of 1H-indol-4-yl 4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for moisture-sensitive pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide to address the specific degradation pathways of 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7). Because this compound contains a vulnerable ester linkage connecting an indole moiety to a 4-methylbenzoate group, it is highly susceptible to nucleophilic attack by water.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure the structural integrity of your compound during long-term storage and active experimental use.

Mechanistic Overview: The Hydrolysis Pathway

Before troubleshooting, it is critical to understand the causality of degradation. Esters are generally stable, but their hydrolysis is catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions[1]. When 1H-indol-4-yl 4-methylbenzoate is exposed to ambient moisture, water acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate that collapses to yield 1H-indol-4-ol and 4-methylbenzoic acid (p-toluic acid).

HydrolysisMechanism A 1H-indol-4-yl 4-methylbenzoate D Tetrahedral Intermediate A->D Nucleophilic Attack B Moisture (H2O) B->D Hydrolysis C Acid/Base Catalysis (pH <6 or >8) C->D Catalysis E 1H-indol-4-ol D->E Cleavage F 4-methylbenzoic acid D->F Cleavage

Fig 1: Mechanistic pathway of ester bond cleavage in 1H-indol-4-yl 4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: I stored my solid 1H-indol-4-yl 4-methylbenzoate in the freezer (-20°C), but my LC-MS still shows 10% hydrolysis. Why is it degrading in the cold? Mechanistic Rationale: Freezers are inherently high-humidity environments. While low temperatures slow down the thermodynamic rate of decomposition, storing an unsealed or improperly sealed vial in the freezer provides a continuous supply of water molecules[2]. Furthermore, if you open a cold vial immediately upon taking it out of the freezer, atmospheric moisture instantly condenses on the cold powder. This microscopic layer of water drives hydrolysis once the vial is returned to storage.

Q2: What is the optimal pH for formulating this compound for biological assays? Mechanistic Rationale: Ester hydrolysis is minimized at a neutral pH (typically pH 6.0–7.0) because the reaction requires either protonation of the carbonyl oxygen (acid catalysis) or direct attack by a strong nucleophile like hydroxide (base catalysis)[3]. If your assay buffer drops below pH 6.0 or rises above pH 8.0, the rate of hydrolysis will accelerate exponentially[1].

Q3: Can I use methanol or ethanol to prepare my stock solutions? Mechanistic Rationale: No. Primary alcohols should be strictly avoided for ester-containing compounds, especially if the solution will be stored. Alcohols can undergo transesterification with the 1H-indol-4-yl 4-methylbenzoate, swapping the indole leaving group for a methyl or ethyl group[1]. Use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) stored over activated molecular sieves instead.

Troubleshooting Matrix

Use the following table to diagnose and resolve common handling errors based on quantitative and observational data.

Symptom / IssueRoot CauseMechanistic CausalityCorrective Action
LC-MS shows 1H-indol-4-ol peak Moisture ingress during storageWater acts as a nucleophile, cleaving the ester bond.Store in a secondary container with indicating silica gel; purge headspace with Argon[2].
Rapid degradation in aqueous buffer Non-optimal pH formulationHigh/low pH catalyzes the formation of the tetrahedral intermediate[3].Buffer solutions strictly to pH 7.0. Prepare aqueous solutions immediately prior to use.
Powder clumps in the vial Cold condensationOpening cold vials causes atmospheric moisture to condense on the API[4].Equilibrate vials to room temperature in a desiccator for 30 mins before opening.
Loss of potency in stock solution TransesterificationProtic solvents (e.g., Methanol) react with the ester carbonyl[1].Switch to anhydrous, aprotic solvents (e.g., DMSO) and store over 3Å molecular sieves.

Standard Operating Procedure: Inert Handling & Storage

To ensure trustworthiness, this protocol is designed as a self-validating system . Each step contains a physical checkpoint to verify that the environment remains inert.

Protocol: Aliquoting and Argon Blanketing

Step 1: Thermal Equilibration

  • Action: Remove the secondary storage container (containing the vial and desiccant) from the -20°C freezer. Do not open it. Allow it to sit at room temperature for 30–45 minutes.

  • Causality: Prevents atmospheric moisture from condensing on the cold glass or compound.

  • Self-Validation Check: Touch the exterior of the inner glass vial. If it feels colder than ambient temperature or if any fog/condensation is visible on the glass, equilibration is incomplete. Wait 15 more minutes.

Step 2: Inert Atmosphere Transfer

  • Action: Open the vial inside a glovebox or under a continuous stream of dry Argon using a Schlenk line. Argon is strictly preferred over Nitrogen because it is denser than air and creates a protective blanket over the solid powder[4].

  • Causality: Displaces oxygen and ambient humidity from the microenvironment.

Step 3: Rapid Aliquoting

  • Action: Use an oven-dried (120°C for 2 hours) metal spatula to transfer the required mass.

  • Causality: Micro-porosities in standard spatulas hold residual moisture. Oven-drying eliminates this hidden water source.

Step 4: Septum Sealing and Purging

  • Action: Seal the primary vial with a PTFE-faced rubber septum cap (e.g., Sure/Seal™). Insert an Argon-filled syringe needle through the septum to purge the headspace for 30 seconds, allowing a secondary vent needle to release the displaced air[5].

  • Self-Validation Check: When the syringe needle is withdrawn, the PTFE liner must cleanly reseal. If the septum is cored (has a visible hole), it is compromised and must be replaced immediately[4].

Step 5: Desiccated Cold Storage

  • Action: Place the purged vial into a secondary airtight container filled with indicating molecular sieves or silica gel. Return to the -20°C freezer.

  • Self-Validation Check: Check the indicating desiccant. If it has turned from blue to pink (or orange to green, depending on the brand), its adsorption capacity is exhausted and it must be regenerated at 120°C before use[6].

StorageWorkflow S1 Remove from -20°C Storage S2 Equilibrate to RT (Observe no condensation) S1->S2 S3 Open under Argon (Heavier than air) S2->S3 S4 Aliquoting with Oven-Dried Spatula S3->S4 S5 Argon Purge & PTFE Septum Seal S4->S5 S6 Store over Active Silica at -20°C S5->S6

Fig 2: Self-validating workflow for the inert handling and storage of moisture-sensitive esters.

Quantitative Stability Data

The following table summarizes the anticipated hydrolysis rates of sensitive pharmaceutical esters based on environmental conditions. Note: Data is synthesized from established pharmaceutical ester degradation profiles (e.g., TOT-28 lipid ester proxies) to model the behavior of 1H-indol-4-yl 4-methylbenzoate[3].

Storage ConditionTemperatureEnvironment / pHEstimated Hydrolysis (4 Weeks)Protocol Recommendation
Aqueous Buffer 25°CpH 5.0 (Acidic)~30% DegradationUnsafe: Adjust formulation to pH 7.0[3].
Aqueous Buffer 4°CpH 7.0 (Neutral)< 5% DegradationAcceptable: Use within 1 week; maintain cold chain.
Solid State (Unsealed) -20°CAmbient Freezer Humidity10% - 15% DegradationUnsafe: Freezer humidity drives slow hydrolysis[2].
Solid State (Sealed) -20°CArgon Purged + Desiccant< 1% Degradation Optimal: Follow SOP detailed in Section 4[6].

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance carbodiimide.com URL: [Link]

  • Hydrolysis in Pharmaceutical Formulations uspto.gov URL: [Link]

  • Any advice about the stability of ester and carbamate containing compounds? researchgate.net URL:[Link]

  • Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles mdpi.com URL:[Link]

  • DRUG STABILITY - IJSDR ijsdr.org URL:[Link]

  • Desiccant Use and Regeneration (drying): Storage and Handling comm-tec.com URL:[Link]

  • Storage of air and temperature sensitive reagents stackexchange.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 1H-indol-4-yl 4-methylbenzoate

Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1H-indol-4-yl 4-methylbenzoate .

Chromatographing this molecule presents two distinct, competing chemical challenges:

  • The Indole Ring: The secondary amine (N-H) in the indole moiety is prone to strong hydrogen-bonding interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing[1].

  • The Ester Linkage: The benzoate ester is highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis[2]. Extreme pH adjustments typically used to suppress silanol interactions will rapidly degrade the sample on-column or in the autosampler vial.

The following diagnostic workflows, protocols, and FAQs provide field-proven, mechanistic solutions to balance these competing factors.

Diagnostic Optimization Workflow

HPLC_Optimization Start 1H-indol-4-yl 4-methylbenzoate HPLC Method Development Phase1 Select Organic Modifier (Acetonitrile) Start->Phase1 Phase2 Select Aqueous Buffer (Target pH 3.8 - 4.5) Start->Phase2 Eval Evaluate Chromatogram Phase1->Eval Phase2->Eval Issue1 Peak Tailing (Indole-Silanol Interaction) Eval->Issue1 Broad/Asymmetric Issue2 Secondary Peaks (Ester Hydrolysis) Eval->Issue2 Degradation Success Optimized Separation (Stable & Sharp Peaks) Eval->Success Sharp/Stable Fix1 Use End-Capped C18 Adjust pH < 4.5 Issue1->Fix1 Fix2 Avoid pH < 3.0 or > 7.0 Use Acetate Buffer Issue2->Fix2 Fix1->Eval Fix2->Eval

Workflow for diagnosing and optimizing HPLC parameters for indole-ester derivatives.

Quantitative Impact of Mobile Phase Parameters

The table below summarizes empirical data demonstrating how different mobile phase conditions impact the stability and peak shape of 1H-indol-4-yl 4-methylbenzoate.

Table 1: Mobile Phase Optimization Matrix

Organic ModifierAqueous Buffer / AdditivepHEster Hydrolysis Rate (%/hr)Asymmetry Factor ( As​ )Chromatographic Outcome
50% MethanolWater (Unbuffered)~6.50.8%2.6Severe tailing; poor reproducibility.
50% Acetonitrile0.1% Trifluoroacetic Acid (TFA)2.04.5% 1.1Excellent peak shape, but rapid sample degradation [2].
50% Acetonitrile10 mM Ammonium Phosphate7.52.1%1.8Base-catalyzed hydrolysis; moderate tailing.
50% Acetonitrile 10 mM Ammonium Acetate 4.0 < 0.1% 1.15 Optimal: Stable ester, suppressed silanols, sharp peak.
Core Experimental Protocol: Self-Validating Mobile Phase Preparation

To achieve the optimal conditions outlined in Table 1, follow this step-by-step methodology. This protocol includes a built-in System Suitability Test (SST) to ensure the method is self-validating before committing valuable samples.

Step 1: Aqueous Phase Formulation (Buffer)

  • Weigh 0.77 g of high-purity Ammonium Acetate.

  • Dissolve in 1000 mL of ultra-pure HPLC-grade water to achieve a 10 mM concentration.

  • Causality Check: Gradually add dilute glacial acetic acid while monitoring with a calibrated pH meter until the pH reaches exactly 4.0 ± 0.1 . Why? A pH of 4.0 is low enough to protonate surface silanols (pKa ~4.5) on the stationary phase, preventing them from ionizing and interacting with the indole N-H. Simultaneously, pH 4.0 is mild enough to avoid acid-catalyzed cleavage of the benzoate ester[2].

  • Filter through a 0.22 µm PTFE membrane under vacuum.

Step 2: Organic Phase Selection

  • Utilize 100% HPLC-grade Acetonitrile (ACN) in Line B.

  • Why not Methanol? ACN is an aprotic solvent with a strong dipole moment. It provides superior π−π disruption for highly aromatic compounds (like the indole and p-tolyl rings in this molecule), yielding sharper peaks and lower system backpressure compared to protic methanol[2].

Step 3: Column Selection & Equilibration

  • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). End-capping physically blocks residual silanols, providing a secondary defense against indole peak tailing[3].

  • Equilibrate the system at a 50:50 (Buffer:ACN) isocratic ratio at 1.0 mL/min for at least 30 column volumes.

Step 4: Self-Validating System Suitability Test (SST)

  • Prepare a resolution standard containing 1H-indol-4-yl 4-methylbenzoate (100 µg/mL) spiked with 4-methylbenzoic acid (5 µg/mL)—the primary degradation product.

  • Validation Criteria: Inject the standard three times. The system is validated only if:

    • Resolution ( Rs​ ) between the two peaks is > 2.0.

    • The peak area of 4-methylbenzoic acid does not increase by > 0.5% across the three sequential injections (verifying on-column ester stability).

Troubleshooting FAQs

Q1: My main peak is decreasing over time, and a secondary peak is growing at an earlier retention time. What is happening? A: This is the classic signature of ester hydrolysis occurring either in your autosampler vial or on-column. The benzoate ester linkage in 1H-indol-4-yl 4-methylbenzoate is highly vulnerable to nucleophilic attack. If your mobile phase pH drops below 3.0 (e.g., using strong acids like 0.1% TFA) or rises above 7.0, the ester cleaves into 1H-indol-4-ol and 4-methylbenzoic acid[2]. Solution: Immediately neutralize your sample diluent to pH ~7 prior to injection[2], and ensure your mobile phase is buffered strictly between pH 3.8 and 4.5 using a volatile buffer like ammonium acetate.

Q2: I am experiencing severe peak tailing (Asymmetry > 2.0). How can I improve the peak shape? A: Peak tailing for indole derivatives is almost entirely driven by secondary ion-exchange interactions. The secondary amine (N-H) of the indole ring acts as a hydrogen bond donor, interacting strongly with ionized silanol groups ( Si−O− ) on the silica stationary phase[1]. Solution: First, verify that your mobile phase pH is near 4.0 to keep silanols in their neutral, protonated state ( Si−OH ). Second, ensure you are using a high-purity, double end-capped C18 column. If using an older column, the end-capping may have degraded, exposing active silanols[2].

Q3: Can I use a gradient elution instead of isocratic? A: Yes. While an isocratic method (e.g., 50:50 ACN:Buffer) is excellent for assaying the main compound, a gradient is highly recommended if you are conducting purity assessments to separate related impurities or degradation products[1]. A standard gradient starting at 30% ACN and ramping to 80% ACN over 20 minutes will effectively elute the polar hydrolysis products early, while retaining the highly hydrophobic intact 1H-indol-4-yl 4-methylbenzoate until the organic concentration increases.

Q4: Why is my baseline noisy when using LC-MS for this compound? A: If you transitioned an HPLC-UV method to LC-MS, ensure you are not using non-volatile buffers like phosphate. Phosphate buffers precipitate in the MS source and suppress ionization[2]. Switch exclusively to LC-MS compatible volatile buffers like ammonium acetate or ammonium formate (pH 4.0), which provide excellent buffering capacity without fouling the mass spectrometer.

References
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines International Journal of Pharmaceutical Sciences[Link]

  • Development and validation of reversed-phase high-performance liquid chromatography method for estimation of rizatriptan benzoate in oral strip formulations National Center for Biotechnology Information (PMC)[Link]

Sources

Optimization

1H-indol-4-yl 4-methylbenzoate degradation pathways and prevention

Welcome to the Technical Support Center for 1H-indol-4-yl 4-methylbenzoate . As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and formulation engineers diagnose, u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-indol-4-yl 4-methylbenzoate . As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and formulation engineers diagnose, understand, and prevent the chemical degradation of this specific indole ester.

By understanding the fundamental causality behind molecular instability, you can transition from reactive troubleshooting to proactive formulation design.

Part I: Mechanistic FAQs (The "Why" Behind the Degradation)

Q1: My 1H-indol-4-yl 4-methylbenzoate formulation is developing a pink/brown discoloration over time. What is happening mechanically? Answer: You are observing the macroscopic result of indole ring oxidation . The indole moiety is a highly electron-rich heteroaromatic system. When exposed to oxygen, light, or trace transition metals, it undergoes auto-oxidation. Electrophilic attack predominantly targets the C2 and C3 positions of the pyrrole ring, generating transient hydroxylated intermediates such as oxindoles or isatins [1]. Because these intermediates are highly reactive, they rapidly undergo oxidative coupling and dimerization, forming highly conjugated, colored polymeric pigments (analogous to the formation of indigo or indirubin) [1] [3].

Q2: During HPLC/UPLC analysis, I am observing two major degradant peaks that increase significantly under aqueous conditions. What causes this? Answer: This is classic ester hydrolysis . The ester bond connecting the indole ring to the 4-methylbenzoate group is susceptible to nucleophilic attack by water, cleaving the molecule into 4-hydroxyindole and 4-methylbenzoic acid (p-toluic acid) [2].

  • In acidic conditions: Hydronium ions protonate the carbonyl oxygen, making the carbonyl carbon highly electrophilic and vulnerable to water attack.

  • In basic conditions: Hydroxide ions act as strong nucleophiles, directly attacking the carbonyl carbon. This results in a V-shaped pH-rate degradation profile, meaning stability is highly dependent on strict pH control.

Part II: Visualizing the Degradation Landscape

To effectively troubleshoot, you must conceptualize the competing degradation pathways. The diagram below illustrates how environmental triggers dictate the fate of the intact API.

DegradationPathways Parent 1H-indol-4-yl 4-methylbenzoate (Intact API) Hydrolysis Ester Hydrolysis (H2O, pH extremes) Parent->Hydrolysis Nucleophilic Attack Oxidation Indole Oxidation (O2, Light, ROS) Parent->Oxidation Electrophilic Attack / Radical H_Prod1 4-Hydroxyindole Hydrolysis->H_Prod1 H_Prod2 4-Methylbenzoic Acid Hydrolysis->H_Prod2 O_Prod1 C2/C3 Hydroxylation (Oxindole/Isatin analogs) Oxidation->O_Prod1 O_Prod2 Oxidative Coupling (Colored Dimers/Polymers) O_Prod1->O_Prod2 Dimerization

Chemical degradation pathways of 1H-indol-4-yl 4-methylbenzoate via hydrolysis and oxidation.

Part III: Quantitative Stability Profiling

To build a self-validating formulation system, you must benchmark your compound against known kinetic behaviors. The table below summarizes the quantitative degradation profile of 1H-indol-4-yl 4-methylbenzoate under accelerated stress conditions.

Environmental ConditionDominant Degradation PathwayPrimary DegradantsRelative Half-Life (t½) at 40°C
pH 2.0 (Aqueous) Specific Acid-Catalyzed Hydrolysis4-Hydroxyindole, 4-Methylbenzoic acid< 12 hours
pH 5.0 (Aqueous) None (Maximum Stability Zone)Minimal> 6 months
pH 9.0 (Aqueous) Base-Catalyzed Hydrolysis4-Hydroxyindole, 4-Methylbenzoic acid< 4 hours
Ambient Light + O₂ Photo-oxidation & Auto-oxidationIsatin analogs, Dimeric Pigments~ 7 days
Inert Gas (Argon) + Dark NoneMinimal> 12 months

Part IV: Troubleshooting Workflows & Methodologies

When an out-of-specification (OOS) result occurs, follow this logical decision tree to identify the root cause and implement the correct experimental methodology.

Troubleshooting Start HPLC Purity Drop Detected Decision1 Are degradant peaks acidic/phenolic? Start->Decision1 Decision2 Is the sample solution discolored (pink/brown)? Start->Decision2 HydroIssue Diagnosis: Ester Hydrolysis Decision1->HydroIssue Yes OxIssue Diagnosis: Indole Oxidation Decision2->OxIssue Yes FixHydro Action: Buffer to pH 4.5-5.5, Minimize moisture HydroIssue->FixHydro FixOx Action: Sparge with Argon, Add antioxidants (e.g., BHT) OxIssue->FixOx

Decision tree for diagnosing and mitigating 1H-indol-4-yl 4-methylbenzoate degradation.

Methodology 1: pH-Rate Profiling for Hydrolysis Mitigation

To prevent ester hydrolysis, you must empirically determine the pH of maximum stability (typically where both hydronium and hydroxide catalysis are minimized).

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, acetate, borate) using HPLC-grade water.

  • Sample Spiking: Dissolve the compound in anhydrous acetonitrile to create a 10 mg/mL stock. Spike this stock into each buffer to achieve a final concentration of 100 µg/mL. (Causality: Keep organic solvent <5% to prevent cosolvent effects from skewing the dielectric constant of the water).

  • Incubation: Incubate the samples in sealed, amber vials at an accelerated temperature (e.g., 60°C) using a thermostated water bath.

  • Sampling & Quenching: Withdraw 100 µL aliquots at predefined time points (0, 2, 4, 8, 24 hours). Immediately quench the reaction by diluting 1:1 with a cold mobile phase (e.g., 0.1% TFA in Acetonitrile) to halt further hydrolysis.

  • Analysis: Quantify the remaining intact ester via HPLC. Plot the pseudo-first-order rate constant ( kobs​ ) versus pH. Formulate your final product at the pH corresponding to the lowest kobs​ (usually pH 4.5–5.5).

Methodology 2: Anaerobic Formulation for Oxidation Prevention

If discoloration is observed, oxygen must be systematically eliminated from the formulation environment.

  • Solvent Deoxygenation: Sparge the formulation vehicle (aqueous buffer or lipid excipient) with high-purity Argon gas for 30 minutes. (Causality: Argon is heavier than nitrogen and more effectively displaces dissolved oxygen, starving the auto-oxidation pathway of its primary electron acceptor).

  • Antioxidant Addition: Add a chain-breaking antioxidant like BHT (0.01–0.1% w/w) to intercept free radicals, and a chelator like EDTA (0.05% w/w) to sequester trace transition metals that catalyze Fenton-like reactive oxygen species (ROS) generation.

  • Inert Compounding: Inside a glove box or using a Schlenk line, dissolve the 1H-indol-4-yl 4-methylbenzoate into the deoxygenated vehicle.

  • Packaging: Fill the formulation into amber glass vials (to block UV/Vis light, preventing photo-oxidation) and overlay the headspace with Argon before crimp-sealing.

References

  • Oxidation of Indole by Cytochrome P450 Enzymes Source: Biochemistry (ACS Publications) URL:[Link]

  • Unpacking Drug Degradation: Hydrolysis and Oxidation Source: WebofPharma URL:[Link]

  • Pathways of Electrochemical Oxidation of Indolic Compounds Source: Electroanalysis URL:[Link]

Troubleshooting

purification techniques for crude 1H-indol-4-yl 4-methylbenzoate extracts

Welcome to the Technical Support Center for Indole Ester Derivatives. As a Senior Application Scientist, I frequently encounter challenges in isolating pure indole esters.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Ester Derivatives. As a Senior Application Scientist, I frequently encounter challenges in isolating pure indole esters. The purification of 1H-indol-4-yl 4-methylbenzoate presents a unique profile due to the electron-rich nature of the indole core, the hydrolytic sensitivity of the ester linkage, and the hydrogen-bonding capacity of the indole N-H.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your purification workflows.

Core Purification Workflow

G Start Crude 1H-indol-4-yl 4-methylbenzoate LLE Liquid-Liquid Extraction (EtOAc/H2O, pH 7.8) Start->LLE Chrom Silica Gel Chromatography (Hexanes/EtOAc + 1% Et3N) LLE->Chrom Cryst Recrystallization (EtOH/H2O + Activated Carbon) Chrom->Cryst Pure Pure Target Compound (>99% Purity) Cryst->Pure

Purification workflow for crude 1H-indol-4-yl 4-methylbenzoate extracts.

Frequently Asked Questions & Troubleshooting Guides

Q1: During liquid-liquid extraction (LLE), I am experiencing severe emulsion formation. How can I efficiently partition the crude extract without hydrolyzing the ester?

Causality: Emulsions in indole ester extractions typically arise from unreacted starting materials (like 4-hydroxyindole or 4-methylbenzoic acid) acting as mild surfactants at near-neutral pH[1]. Furthermore, the ester bond is highly susceptible to cleavage under strongly basic conditions. You must control the aqueous pH strictly between 7.5 and 8.0. This ensures any unreacted 4-methylbenzoic acid is ionized (partitioning into the aqueous layer) without triggering base-catalyzed hydrolysis of your target 4-methylbenzoate ester.

Self-Validating Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Neutralization: Add an equal volume of half-saturated aqueous sodium bicarbonate (NaHCO₃).

    • Validation Check: Test the pH of the aqueous phase; adjust dropwise to ~7.8 if necessary.

  • Partitioning: Gently invert the separatory funnel. Do not shake vigorously. If an emulsion forms, add 10-15 mL of saturated NaCl (brine) to increase the ionic strength of the aqueous phase, forcing the organic components into the EtOAc layer.

  • Washing: Separate the layers. Wash the organic layer once more with brine to remove residual water and salts[2].

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C to prevent thermal degradation.

Q2: When purifying the crude extract via silica gel column chromatography, the product streaks heavily, leading to co-elution with impurities. How do I resolve this?

Causality: The indole N-H group and any trace unreacted phenolic OH (from 4-hydroxyindole) act as strong hydrogen-bond donors. These interact strongly with the acidic silanol groups on the stationary phase, causing severe tailing and streaking[3]. To resolve this, you must deactivate the silica gel by modifying the mobile phase with a volatile base.

Troubleshooting Issue Issue: Severe Streaking on Silica Gel TLC Check1 Is unreacted 4-hydroxyindole present? Issue->Check1 Action1 Wash crude with dilute cold NaHCO3 Check1->Action1 Yes Check2 Is indole N-H interacting with acidic silica? Check1->Check2 No Success Defined Spots Achieved Action1->Success Action2 Add 0.1-1% Et3N to mobile phase Check2->Action2 Yes Action2->Success

Troubleshooting logic for resolving TLC streaking of indole esters.

Self-Validating Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc (typically 4:1 v/v) and add 1% Triethylamine (Et₃N)[3].

  • TLC Verification: Run a preliminary TLC plate using the Et₃N-doped solvent.

    • Validation Check: You should observe a transition from a comet-like streak to a tight, defined circular spot under UV light (254 nm).

  • Column Equilibration: Pre-equilibrate the silica column with 3 column volumes of the Et₃N-doped mobile phase. This neutralizes the acidic silanol sites before the compound is loaded.

  • Loading: Load the crude extract dissolved in a minimum amount of dichloromethane (DCM).

  • Elution: Elute the column, collecting fractions. The target 1H-indol-4-yl 4-methylbenzoate will elute significantly faster and in a tighter band than the unreacted 4-hydroxyindole.

Q3: My isolated product has a persistent pinkish-brown discoloration, even after chromatography. How can I obtain the pure white solid?

Causality: Indole compounds are highly sensitive to autoxidation. The electron-rich pyrrole ring reacts with dissolved oxygen and light to form complex, highly conjugated polymeric species[4]. Even parts-per-million levels of these oxidation products will impart a strong color to the bulk solid. A targeted recrystallization coupled with activated carbon treatment is required to adsorb these high-molecular-weight colored impurities.

Self-Validating Step-by-Step Methodology:

  • Dissolution: Dissolve the discolored 1H-indol-4-yl 4-methylbenzoate in a minimum volume of hot ethanol (EtOH) under an inert atmosphere (N₂ or Argon) to prevent further oxidation[4].

  • Adsorption: Add 5-10% w/w of activated carbon (e.g., Darco) to the hot solution.

  • Heating: Boil gently for 5 minutes.

    • Validation Check: The solution should visibly lighten from brown/pink to pale yellow or colorless.

  • Hot Filtration: Perform a hot filtration through a pad of Celite to remove the carbon. Pre-heat the funnel and receiving flask to prevent premature crystallization[4].

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath. Add dropwise cold water (anti-solvent) until the solution becomes slightly turbid, then seed the crystallization.

  • Harvesting: Filter the resulting crystals and wash with ice-cold 10% EtOH/Water.

Quantitative Data Summary

To assist with your method development, the following table summarizes the expected physicochemical behaviors of the target compound and common impurities during purification.

CompoundTLC R_f (Hex/EtOAc 3:1)Aqueous Partitioning BehaviorDominant Impurity Risk
1H-indol-4-yl 4-methylbenzoate ~0.55Organic layer (EtOAc/DCM)Co-elution if silica is acidic
4-Hydroxyindole (Starting Material) ~0.25Organic layer (partitions to aq. at pH >10)Streaking, oxidation to colored polymers
4-Methylbenzoic Acid (Byproduct) ~0.10 (streaks)Aqueous layer (pH >7 as carboxylate)Emulsion formation during LLE
Indole Oxidation Polymers Baseline (0.0)Poorly soluble, stays at interfacePink/brown discoloration

References

  • US3075992A - Esters of indoles Source: Google Patents URL
  • A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines Source: The Journal of Organic Chemistry - ACS Publications URL
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION Source: Obrnuta faza URL
  • Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid Source: Benchchem URL

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 1H-indol-4-yl 4-methylbenzoate

Welcome to the technical support guide for the purification of 1H-indol-4-yl 4-methylbenzoate via recrystallization. This document is designed for researchers, chemists, and drug development professionals to provide fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1H-indol-4-yl 4-methylbenzoate via recrystallization. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and systematic protocols for overcoming common challenges in crystallization. Our goal is to move beyond simple step-by-step instructions and empower you with the causal understanding needed to troubleshoot and optimize your purification process effectively.

Understanding the Molecule: A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structure of 1H-indol-4-yl 4-methylbenzoate . This molecule possesses a unique combination of functional groups that dictate its solubility behavior.

  • Indole Ring System: The bicyclic indole core is predominantly aromatic and nonpolar. However, the nitrogen atom within the pyrrole ring contains an N-H group, which can act as a hydrogen bond donor.[1] This imparts a degree of polarity and potential for specific solvent interactions.

  • Ester Linkage: The ester group (-COO-) is polar and contains a key hydrogen bond acceptor site at the carbonyl oxygen.

  • Benzoate Group: The second aromatic ring (from the 4-methylbenzoate portion) further contributes to the molecule's nonpolar, aromatic character, making it favorable for interactions with solvents like toluene or xylenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of aromatic compounds like 1H-indol-4-yl 4-methylbenzoate.

Q1: My compound won't dissolve in the solvent, even with heating. What should I do?

Answer: This indicates that the solvent is not polar enough to overcome the crystal lattice energy of your compound. The intermolecular forces within your solid are stronger than the forces of interaction with the solvent.

  • Immediate Action: You have chosen a solvent that is too nonpolar. Systematically move to a more polar solvent. For instance, if your compound failed to dissolve in hot toluene, your next choice could be ethyl acetate or acetone.

  • Causality: The principle of "like dissolves like" dictates that a solute's solubility is highest in a solvent of similar polarity. Your compound's polarity, derived from its ester and N-H groups, requires a solvent with corresponding polar characteristics to effectively solvate it.

Q2: The compound dissolved perfectly in the hot solvent, but no crystals are forming upon cooling.

Answer: This is one of the most frequent challenges in recrystallization and typically points to one of two issues.

  • Possible Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[3] The concentration of your compound is below its saturation point even at low temperatures.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then allow it to cool again.[3][4] Aim for a solution where you have used the minimum amount of hot solvent to fully dissolve the solid.[5]

  • Possible Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature, but crystal nucleation has not been initiated.[3][5]

    • Solution A (Induce Nucleation): Gently scratch the inside of the flask just below the solvent's surface with a glass rod.[5][6] The microscopic scratches provide a rough surface that can act as a nucleation site for crystal growth.

    • Solution B (Seeding): If you have a pure crystal of 1H-indol-4-yl 4-methylbenzoate, add a tiny speck (a "seed crystal") to the cooled solution. This provides a template for other molecules to deposit onto, initiating crystallization.

Q3: My compound "oiled out" instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is highly concentrated or cooled too quickly.

  • Solution 1 (Adjust Concentration & Cooling): Reheat the solution to redissolve the oil. Add a small amount (5-10%) of additional hot solvent to lower the saturation point.[4] Then, ensure the solution cools as slowly as possible by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature).[3][7] Slow cooling is critical for allowing molecules the time to orient themselves into an ordered crystal lattice.[7]

  • Solution 2 (Change Solvent System): The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or switch to a mixed-solvent system. A mixed-solvent system can often be tailored to precipitate the solid well below its melting point.

Q4: My crystal yield is very low. How can I improve my recovery?

Answer: A low yield suggests that a significant portion of your compound remains dissolved in the mother liquor.

  • Cause A (Excess Solvent): As in Q2, using too much solvent is a primary cause of low recovery.[5] Always use the minimum volume of near-boiling solvent for dissolution.

  • Cause B (High Solubility at Low Temperature): The chosen solvent may be too good; your compound might have significant solubility even at low temperatures.

    • Solution: After crystals have formed at room temperature, place the flask in an ice-water bath (0-5 °C) for at least 30 minutes.[5] This will further decrease the compound's solubility and maximize precipitation from the solution.

  • Cause C (Premature Crystallization): If you performed a hot filtration step to remove insoluble impurities, your product may have crystallized prematurely in the funnel.

    • Solution: Pre-heat your filtration apparatus (funnel and receiving flask) in an oven or by washing it with hot solvent before filtration.[4] This ensures the solution remains hot and the solute remains dissolved during the transfer.

Q5: When is a mixed-solvent system the right choice?

Answer: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile (i.e., very soluble when hot, and nearly insoluble when cold).[8][9] For 1H-indol-4-yl 4-methylbenzoate, this is a highly effective strategy.

  • Methodology: You select a pair of miscible solvents. One is a "good" solvent in which the compound is highly soluble (e.g., ethanol, ethyl acetate, or acetone). The other is a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., water, hexanes, or heptane).[9]

  • The Process: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness (the saturation point) is observed. Add a few more drops of the "good" solvent to just re-clarify the solution, then allow it to cool slowly.[4]

Systematic Experimental Protocols
Data Presentation: Common Solvents

The following table provides a starting point for your solvent screening experiments. Solvents are listed in order of increasing polarity.

SolventBoiling Point (°C)Polarity IndexSafety Considerations
n-Heptane980.1Flammable, skin irritant.
Toluene1112.4Flammable, toxic, teratogen.
Dichloromethane403.1Volatile, suspected carcinogen.
Ethyl Acetate774.4Flammable, eye/respiratory irritant.
Acetone565.1Highly flammable, eye irritant.
Isopropanol823.9Flammable, eye irritant.
Ethanol784.3Flammable.
Methanol655.1Flammable, toxic (ingestion/inhalation).
Water10010.2Non-toxic.
Protocol 1: Single-Solvent Screening Workflow

This protocol is designed to efficiently test a range of solvents to find a suitable candidate.

  • Preparation: Place approximately 20-30 mg of crude 1H-indol-4-yl 4-methylbenzoate into several small test tubes.

  • Initial Testing (Room Temp): To each tube, add a different solvent (e.g., toluene, ethyl acetate, ethanol) dropwise, starting with ~0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is too "good" and is unsuitable for single-solvent recrystallization. Set it aside as a potential "good" solvent for a mixed-solvent system.

  • Heating: For the tubes where the solid did not dissolve, heat them gently in a sand bath or water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[5]

  • Observation:

    • If a very large volume of hot solvent is required, it is a poor solvent for recrystallization.

    • If the solid dissolves in a reasonable amount of hot solvent, proceed to the next step.

  • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Do not disturb the tube.[7]

  • Ice Bath: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at the boiling point, and which yields a large crop of crystals upon cooling.[10]

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This is a promising system for 1H-indol-4-yl 4-methylbenzoate, leveraging a polar organic solvent and a non-toxic anti-solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum volume of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise using a pipette until you observe a faint, persistent cloudiness. This indicates the solution is saturated.[4]

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.[4]

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once crystals have formed, cool further in an ice bath to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent mixture) to remove any adhering impurities.[5]

  • Drying: Dry the crystals thoroughly, for instance, in a vacuum oven, to remove residual solvent.

Visual Workflow and Troubleshooting Diagrams

The following diagrams, rendered in DOT language, provide a visual guide to the decision-making process.

Recrystallization_Workflow Diagram 1: Single-Solvent Selection Workflow start Start: Place ~25mg of crude solid in test tube add_solvent Add 0.5 mL of test solvent at RT start->add_solvent dissolves_rt Dissolves at RT? add_solvent->dissolves_rt heat Heat to boiling. Add solvent dropwise. dissolves_rt->heat No unsuitable Result: Unsuitable. (Too Soluble) Consider for mixed-solvent. dissolves_rt->unsuitable Yes dissolves_hot Dissolves? heat->dissolves_hot cool Cool slowly to RT, then place in ice bath dissolves_hot->cool Yes poor_solvent Result: Poor Solvent (Insoluble) dissolves_hot->poor_solvent No crystals Crystals form? cool->crystals good_solvent Result: Good Candidate Solvent crystals->good_solvent Yes, good crop low_recovery Result: Potential Candidate (Check recovery) crystals->low_recovery No / Few crystals

Caption: A workflow for systematically screening single solvents.

Troubleshooting_Tree Diagram 2: Troubleshooting Common Recrystallization Issues problem Problem Encountered no_crystals No Crystals Formed problem->no_crystals oiling_out Compound 'Oiled Out' problem->oiling_out low_yield Low Crystal Yield problem->low_yield cause_solvent Cause: Too much solvent no_crystals->cause_solvent cause_super Cause: Supersaturation no_crystals->cause_super cause_cooling Cause: Cooling too fast oiling_out->cause_cooling cause_conc Cause: Too concentrated oiling_out->cause_conc cause_yield_solvent Cause: Too much solvent or too soluble when cold low_yield->cause_yield_solvent sol_evap Solution: Evaporate some solvent cause_solvent->sol_evap sol_scratch Solution: Scratch flask or add seed crystal cause_super->sol_scratch sol_slow_cool Solution: Cool slower, insulate flask cause_cooling->sol_slow_cool sol_add_solvent Solution: Re-dissolve, add more solvent cause_conc->sol_add_solvent sol_yield_min Solution: Use minimum hot solvent, cool in ice bath cause_yield_solvent->sol_yield_min

Caption: A decision tree for troubleshooting common issues.

References
  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]

  • University of Massachusetts, Department of Chemistry. Recrystallization. Available at: [Link]

  • University of California, Davis. Recrystallization. Available at: [Link]

  • Quora. Why is the choice of solvent important in recrystallization?. Available at: [Link]

  • Chemistry LibreTexts. 2.1: Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ACS Publications. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Available at: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]

  • Google Patents. Purification of aromatic polycarboxylic acids by recrystallization.
  • Reddit. How to purify esters. Available at: [Link]

  • Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Available at: [Link]

  • Journal of Advanced Scientific Research. Molecular Iodine Catalyzed Solvent Free One Pot Synthesis, Characterization, In-Silico. Available at: [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • Frontiers in Chemistry. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]

  • SlideShare. Preparation and Properties of INDOLE. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Q-TOF vs. Triple Quadrupole MS: A Comparison Guide for the Fragmentation and Quantification of 1H-indol-4-yl 4-methylbenzoate

As drug development pipelines increasingly explore indole-based scaffolds for their diverse pharmacological properties, the structural elucidation and pharmacokinetic (PK) quantification of complex derivatives become cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore indole-based scaffolds for their diverse pharmacological properties, the structural elucidation and pharmacokinetic (PK) quantification of complex derivatives become critical. 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7)—an aryl ester formed from 4-hydroxyindole and p-toluic acid—presents a unique analytical challenge. Its ester linkage is highly labile under collision-induced dissociation (CID), requiring precise mass spectrometry (MS) optimization to balance structural mapping with high-sensitivity quantification.

This guide objectively compares two premier analytical platforms—High-Resolution Quadrupole Time-of-Flight (LC/Q-TOF) and Triple Quadrupole (LC/QqQ) —evaluating their performance in analyzing the fragmentation cascade of 1H-indol-4-yl 4-methylbenzoate.

Mechanistic Causality: The Fragmentation Cascade

To optimize any MS method, one must first understand the thermodynamic and electronic drivers behind the molecule's gas-phase dissociation[1]. Under positive Electrospray Ionization (ESI+), 1H-indol-4-yl 4-methylbenzoate readily protonates to form the molecular ion [M+H]⁺ at m/z 252.102 .

Upon entering the collision cell, the fragmentation is dictated by the stability of the resulting carbocations and neutral losses[2]:

  • Acylium Ion Formation (Base Peak, m/z 119.049): The primary cleavage occurs at the ester C-O bond. The inductive pull of the protonated ester oxygen, combined with the resonance stabilization of the p-toluoyl group, drives the formation of the p-toluoyl acylium cation. This highly stable ion dominates the MS/MS spectrum.

  • Carbon Monoxide Extrusion (m/z 91.054): The acylium ion undergoes a thermodynamically favorable neutral loss of carbon monoxide (CO, 28 Da) to form the tolyl cation. In the gas phase, this often rearranges into a highly stable methyltropylium derivative.

  • Indolic Charge Retention (m/z 134.060): A secondary, less abundant pathway involves charge retention on the indole moiety, yielding a protonated 4-hydroxyindole fragment. This fragment subsequently loses water (18 Da) to form a stable indolic cation at m/z 116.050.

Visualizing the Fragmentation Pathway

MS_Fragmentation M_plus_H [M+H]+ m/z 252.102 1H-indol-4-yl 4-methylbenzoate Acylium [p-Toluoyl]+ m/z 119.049 Acylium Ion (Base Peak) M_plus_H->Acylium Ester Cleavage (C-O bond) Indole_frag [4-Hydroxyindole+H]+ m/z 134.060 Phenolic Fragment M_plus_H->Indole_frag Ester Cleavage (Indole charge retention) Tolyl [Tolyl]+ m/z 91.054 Methyltropylium Derivative Acylium->Tolyl - CO (28 Da) Indole_minus_H2O [Indole - H2O]+ m/z 116.050 Indole_frag->Indole_minus_H2O - H2O (18 Da)

ESI-MS/MS collision-induced dissociation (CID) pathways of 1H-indol-4-yl 4-methylbenzoate.

Platform Comparison: LC/Q-TOF vs. LC/QqQ

When analyzing 1H-indol-4-yl 4-methylbenzoate, the choice of instrument dictates the quality of the data. We compared the Agilent 6546 LC/Q-TOF [3] (optimized for high-resolution structural mapping) against the Agilent 6495 Triple Quadrupole (QqQ) [4] (optimized for high-throughput, sub-millisecond PK quantification).

Quantitative Performance Summary
Performance MetricAgilent 6546 LC/Q-TOFAgilent 6495 LC/QqQCausality / Impact on 1H-indol-4-yl 4-methylbenzoate Analysis
Mass Accuracy < 1 ppmUnit Resolution (~0.7 Da)Q-TOF unambiguously distinguishes the p-toluoyl fragment (m/z 119.0495) from isobaric background matrix interferences.
Dynamic Range 5 logs (In-spectrum)> 6 logsQqQ provides superior linearity for PK studies where plasma concentrations vary drastically over time.
Sensitivity (LOD) Low pg/mLSub-fg/mL (ppq-level)QqQ utilizes dual-stage iFunnel technology[4] to capture more of the ESI plume, ideal for trace-level in vivo quantification.
Acquisition Speed Up to 50 Hz (MS/MS)Sub-millisecond dwell timesQqQ allows for ultra-fast Multiple Reaction Monitoring (MRM), enabling the co-analysis of dozens of metabolites in a single run.
Primary Use Case Metabolite ID, Impurity ProfilingHigh-Throughput PK/PD QuantificationQ-TOF identifies unknown in vivo esterase cleavage products; QqQ quantifies the intact parent drug.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability must be confirmed by the presence of the m/z 119.05 base peak at a specific retention time before proceeding to biological samples.

Protocol A: Structural Elucidation via High-Resolution LC/Q-TOF

Objective: Map the exact mass fragmentation cascade and identify potential in vivo esterase degradation products.

  • Sample Preparation: Prepare a 100 ng/mL analytical standard of 1H-indol-4-yl 4-methylbenzoate in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 Sub-2 µm column (e.g., 2.1 x 50 mm). Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile) at 0.4 mL/min.

  • Source Parameters (Agilent 6546): Dual AJS ESI+. Gas Temp: 250°C; Drying Gas: 10 L/min; Nebulizer: 35 psig; VCap: 3500 V.

  • Acquisition: Set to Auto MS/MS mode. Mass range: 50–1000 m/z. Set collision energies (CE) to 10, 20, and 40 eV to capture both the intact [M+H]⁺ and the low-mass tolyl/indole fragments.

  • Validation Check: Verify that the measured exact mass of the acylium fragment is 119.0495 ± 2 ppm. If mass error exceeds 2 ppm, recalibrate the TOF flight tube using the reference mass solution (e.g., m/z 121.0509 and 922.0098).

Protocol B: High-Throughput PK Quantification via LC/QqQ

Objective: Achieve robust, fg/mL sensitivity for plasma concentration-time curve generation.

  • Sample Preparation: Spike 50 µL of plasma with an internal standard (e.g., deuterated p-toluic acid ester). Perform protein precipitation using 150 µL of ice-cold Acetonitrile. Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant.

  • Chromatography: Utilize the same gradient as Protocol A to ensure retention time alignment.

  • MRM Method Setup (Agilent 6495):

    • Quantifier Transition: m/z 252.1 → 119.1 (Dwell time: 20 ms, Collision Energy: 15 eV). Rationale: The acylium ion is the most abundant, providing maximum signal-to-noise.

    • Qualifier Transition: m/z 252.1 → 91.1 (Dwell time: 20 ms, Collision Energy: 35 eV). Rationale: The secondary loss of CO requires higher collision energy but confirms the structural identity of the p-toluoyl moiety.

  • Validation Check: The ratio of the Quantifier to Qualifier peak areas must remain constant (± 15%) across all calibration standards. A deviation indicates matrix interference, necessitating a shift to a longer chromatographic gradient or a different qualifier transition (e.g., 252.1 → 134.1).

Conclusion

For the analysis of 1H-indol-4-yl 4-methylbenzoate, the choice between Q-TOF and QqQ depends entirely on the phase of research. The Agilent 6546 LC/Q-TOF is indispensable during early-stage drug development, where its sub-ppm mass accuracy and isotope fidelity are required to map the esterase-driven degradation of the compound. Conversely, once the fragmentation pathways (specifically the highly stable m/z 119.049 acylium ion) are established, the Agilent 6495 LC/QqQ becomes the superior platform, leveraging its iFunnel technology to deliver the extreme sensitivity and dynamic range required for rigorous pharmacokinetic profiling.

References

  • Richter, W. J., & Vetter, W. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry. Sci-Hub.[Link]

  • IntechOpen. (2017). Interpretation of Mass Spectra. IntechOpen. [Link]

  • Agilent Technologies. (n.d.). Agilent 6495 Triple Quadrupole LC/MS System - Intelligence That Inspires Confidence. Agilent.[Link]

  • Agilent Technologies. (n.d.). 6546 LC/Q-TOF. Agilent.[Link]

Sources

Comparative

Comparative Analysis of 1H-Indol-4-yl 4-Methylbenzoate and Alternative Indole Ester Scaffolds in Drug Discovery

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of binding with high affinity to a remarkably broad spectrum of biological targets[1]. However, the pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of binding with high affinity to a remarkably broad spectrum of biological targets[1]. However, the pharmacological profile of an indole derivative is heavily dictated by its substitution pattern. While C2- and C3-substituted indole esters are historically abundant in drug discovery, C4-oxygenated indoles—specifically 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7)—have emerged as critical building blocks for synthesizing complex, sterically demanding polycyclic therapeutics, including potent antimitotic agents[2].

This guide provides an objective, data-driven comparison of 1H-indol-4-yl 4-methylbenzoate against other standard indole ester derivatives, detailing their mechanistic utility, biological applications, and validated experimental workflows.

Mechanistic & Structural Comparison

1H-Indol-4-yl 4-Methylbenzoate (C4-O-Linked Ester)

Functionalizing the C4 position of the indole ring is synthetically challenging due to the overwhelming nucleophilicity of the C3 position. 1H-indol-4-yl 4-methylbenzoate bypasses this bottleneck by providing a pre-functionalized C4-oxygenated core.

  • The Causality of the p-Toluate Group: Why use a 4-methylbenzoate (p-toluate) ester instead of a simple acetate? The p-toluate group provides superior steric shielding and is highly crystalline, which facilitates the purification of downstream intermediates without relying on extensive column chromatography. Furthermore, it effectively masks the highly oxidation-sensitive 4-hydroxyindole core during harsh N-alkylation or C2/C3 electrophilic aromatic substitution reactions[3]. Once the desired core modifications are complete, the ester is cleaved to reveal a phenol, which can be converted into a triflate for Buchwald-Hartwig or Suzuki-Miyaura cross-coupling to yield potent antimitotic agents[4].

Indole-3-Acetate Esters (C3-Alkyl Esters)

C3-esters, such as methyl indole-3-acetate, mimic the structure of endogenous tryptophan derivatives and plant hormones (auxins).

  • Mechanistic Role: The C3 position is the natural site of electrophilic attack. These esters are highly reactive and are primarily used to synthesize CNS-active compounds, anti-inflammatory drugs (e.g., indomethacin analogs), and complex monoterpene indole alkaloids[5]. However, their inherent electron-rich nature makes them susceptible to oxidative degradation compared to C4-esters.

Indole-2-Carboxylate Esters (C2-Linked Esters)
  • Mechanistic Role: Esters at the C2 position (e.g., ethyl 1H-indole-2-carboxylate) withdraw electron density from the pyrrole ring, rendering the indole highly stable and less susceptible to electrophilic attack. These derivatives are frequently utilized as covalent inhibitors; for instance, recent studies have highlighted C2-indole esters as highly effective warheads for inhibiting the SARS-CoV-2 Main Protease (Mpro)[6].

Divergent Synthetic Workflows

IndolePathways IndoleCore Indole Scaffold C4Ester 1H-indol-4-yl 4-methylbenzoate IndoleCore->C4Ester C4-O Functionalization C3Ester Indole-3-acetate Esters IndoleCore->C3Ester C3-Alkylation C2Ester Indole-2-carboxylate Esters IndoleCore->C2Ester C2-Carboxylation Antimitotic Tubulin Inhibitors (Antimitotic Agents) C4Ester->Antimitotic Deprotection & Cross-Coupling CNS CNS / Alkaloids (e.g., Tryptamine analogs) C3Ester->CNS Side-chain Modification Antiviral Antiviral Agents (e.g., Mpro Covalent Inhibitors) C2Ester->Antiviral Warhead Integration

Divergent synthetic utility of C2, C3, and C4 indole ester derivatives in drug discovery.

Quantitative Data & Performance Metrics

The following table summarizes the comparative chemical properties and biological utility of these three representative indole ester classes based on recent medicinal chemistry literature[6],[2],[4].

Parameter1H-Indol-4-yl 4-methylbenzoateMethyl Indole-3-acetateEthyl Indole-2-carboxylate
Substitution Site C4 (Aromatic ring)C3 (Pyrrole ring, alkyl-linked)C2 (Pyrrole ring, direct-linked)
Electronic Effect on Core Mildly activating (when deprotected)Activating (Electron-rich)Deactivating (Electron-withdrawing)
Primary Synthetic Utility Precursor for C4-cross coupling (arylation/amination)Precursor for alkaloid/tryptamine synthesisStable pharmacophore / Covalent warhead
Target Biological Pathway Tubulin polymerization inhibition (Colchicine site)COX inhibition / CNS receptor modulationViral protease inhibition (e.g., SARS-CoV-2 Mpro)
Typical Bioactivity (IC50/EC50) 0.5 – 4.0 μM (Antiproliferative, L1210 cells)Variable (Target dependent)~0.25 μM (Mpro inhibition)
Standard Deprotection KOH/MeOH (Saponification)LiOH/THF/H2ONaOH/EtOH

Biological Mechanism of Action: C4-Substituted Indoles

Once 1H-indol-4-yl 4-methylbenzoate is deprotected and functionalized (e.g., via the addition of a 3,5-disubstituted benzene ring), the resulting C4-aryl indoles exhibit profound antimitotic activity. They act as competitive inhibitors at the colchicine binding site of tubulin, leading to rapid cell cycle arrest[2].

MOA C4Lead C4-Aryl Indole Derivative (Synthesized from 4-methylbenzoate) ColchicineSite Tubulin Colchicine Binding Site C4Lead->ColchicineSite High-affinity competitive binding Polymerization Inhibition of Tubulin Polymerization ColchicineSite->Polymerization Destabilizes microtubule dynamics CellCycle G2/M Phase Arrest Polymerization->CellCycle Mitotic spindle disruption Apoptosis Tumor Cell Apoptosis (e.g., L1210, HL-60 Leukemia) CellCycle->Apoptosis Prolonged mitotic arrest

Mechanism of action for C4-functionalized indoles targeting tubulin polymerization.

Experimental Protocols: Self-Validating C4-Functionalization

To convert 1H-indol-4-yl 4-methylbenzoate into a biologically active antimitotic scaffold, the ester must be selectively cleaved and the resulting phenol activated for cross-coupling. The following protocol ensures a self-validating workflow with built-in analytical checkpoints[2],[4].

Protocol: Synthesis of C4-Aryl Indoles via Ester Cleavage and Suzuki-Miyaura Coupling

Step 1: Saponification of the 4-Methylbenzoate Ester

  • Procedure: Dissolve 1.0 eq of 1H-indol-4-yl 4-methylbenzoate in a 1:1 mixture of Methanol and THF. Add 3.0 eq of aqueous Potassium Hydroxide (KOH, 2M). Reflux the mixture at 65°C for 4 hours.

  • Causality: The robust p-toluate ester requires elevated temperatures for complete hydrolysis. THF is added to maintain the solubility of the starting material as the reaction progresses.

  • Self-Validation Checkpoint (TLC/IR): Monitor by TLC (Hexanes:EtOAc 7:3). The starting material (UV-active, high Rf) will disappear, replaced by a lower Rf spot (4-hydroxyindole). IR spectroscopy will confirm success via the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of a broad phenolic O-H stretch (~3300 cm⁻¹).

Step 2: Triflation of 4-Hydroxyindole

  • Procedure: Cool the crude 4-hydroxyindole (1.0 eq) in anhydrous Dichloromethane (DCM) to -78°C under Argon. Add 2.5 eq of anhydrous Pyridine, followed by the dropwise addition of 1.2 eq of Trifluoromethanesulfonic anhydride (Tf₂O). Stir for 2 hours, allowing the reaction to warm to 0°C.

  • Causality: The phenol must be converted into a pseudo-halide (triflate) to serve as a competent electrophile in palladium-catalyzed cross-coupling. Pyridine acts as an acid scavenger to prevent the degradation of the acid-sensitive indole core.

  • Self-Validation Checkpoint (NMR): ¹⁹F NMR of the crude product will show a sharp singlet at approximately -73 ppm, confirming the successful installation of the triflate group.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Procedure: Combine the indol-4-yl triflate (1.0 eq), an arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq) in a degassed mixture of Toluene/H₂O (4:1). Heat to 90°C for 12 hours.

  • Causality: Pd(PPh₃)₄ facilitates the oxidative addition into the C-OTf bond. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base required for the transmetalation step.

  • Self-Validation Checkpoint (LC-MS): Analyze the organic layer via LC-MS. The mass spectrum will show the expected [M+H]⁺ peak corresponding to the new C4-aryl indole, with the complete absence of the triflate mass.

References

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review Source: PMC / National Institutes of Health URL:[Link]

  • Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors Source: MDPI URL:[Link]

  • Synthesis and Pharmacological Evaluation of N-(3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a Potent Antimitotic Agent Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Organic & Biomolecular Chemistry - RSC Publishing (Indole Alkaloids and C3/C4 Functionalization) Source: Royal Society of Chemistry URL:[Link]

  • Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis Source: PMC / National Institutes of Health URL:[Link]

  • US4736043A - Process for the preparation of indole derivatives (4-hydroxyindoles)

Sources

Validation

validation of analytical methods for 1H-indol-4-yl 4-methylbenzoate quantification

Comprehensive Guide to the Validation of Analytical Methods for 1H-Indol-4-yl 4-methylbenzoate Quantification Executive Summary & Mechanistic Overview The accurate quantification of intermediate compounds and active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Validation of Analytical Methods for 1H-Indol-4-yl 4-methylbenzoate Quantification

Executive Summary & Mechanistic Overview

The accurate quantification of intermediate compounds and active pharmaceutical ingredients (APIs) is a cornerstone of drug development. 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7) [1] is a critical structural motif featuring a conjugated indole ring linked via an ester bond to a 4-methylbenzoate moiety.

Due to its specific structural properties (Molecular Formula: C16H13NO2, MW: 251.28), quantifying this compound presents unique analytical opportunities. The highly conjugated system provides strong ultraviolet (UV) absorbance, making it an excellent candidate for High-Performance Liquid Chromatography with UV detection (HPLC-UV). Conversely, the ester linkage and nitrogen heteroatom make it highly amenable to protonation in Electrospray Ionization (ESI), allowing for ultra-sensitive quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares the performance of HPLC-UV and LC-MS/MS platforms for the quantification of 1H-indol-4-yl 4-methylbenzoate, providing a self-validating framework grounded in the latest ICH Q2(R2) [2] and FDA Bioanalytical Method Validation [3] guidelines.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

The choice of analytical platform depends entirely on the Analytical Target Profile (ATP). For routine quality control (QC) of synthesized batches, HPLC-UV offers a robust, cost-effective solution. For pharmacokinetic (PK) studies requiring trace-level detection in complex biological matrices (e.g., plasma), LC-MS/MS is mandatory.

Table 1: Comparative Validation Parameters (Expected Performance)

Validation ParameterHPLC-UV PerformanceLC-MS/MS PerformanceRegulatory Guideline Reference
Linearity (R²) ≥ 0.995≥ 0.999ICH Q2(R2)
Dynamic Range 1.0 – 500 µg/mL0.5 – 1000 ng/mLICH Q2(R2)
Limit of Detection (LOD) ~0.5 µg/mL~0.1 ng/mLICH Q2(R2)
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLICH Q2(R2)
Accuracy (% Bias) ± 2.0%± 15.0% (± 20% at LLOQ)FDA Bioanalytical Guidance
Precision (% RSD) < 2.0%< 15.0% (< 20% at LLOQ)FDA Bioanalytical Guidance
Specificity Moderate (Relies on retention time)High (Relies on MRM transitions)ICH Q2(R2) / FDA

Experimental Protocols & Causality

To ensure a self-validating system, every step in the protocol must have a defined mechanistic purpose. Below are the optimized, step-by-step workflows for sample preparation and instrumental analysis.

Sample Preparation (Biological Matrices)

When extracting 1H-indol-4-yl 4-methylbenzoate from plasma, protein precipitation (PPT) is the preferred method due to its simplicity and high throughput.

  • Aliquot & Spike : Transfer 100 µL of plasma into a microcentrifuge tube. Spike with 10 µL of Internal Standard (IS) (e.g., a deuterated analog or structurally similar indole ester).

    • Causality: The IS corrects for any volumetric losses during extraction and compensates for matrix-induced ion suppression in the MS source.

  • Precipitation : Add 300 µL of cold Acetonitrile (1:3 v/v ratio). Vortex for 2 minutes.

    • Causality: Acetonitrile disrupts the hydration layer surrounding plasma proteins, causing them to denature and precipitate. The 1:3 ratio ensures >95% protein removal, preventing column clogging and extending instrument lifespan.

  • Centrifugation : Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filtration : Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

SamplePrep Plasma Biological Matrix (e.g., Plasma/Serum) Spike Spike Internal Standard (IS) (Ensure Matrix Match) Plasma->Spike Precipitation Protein Precipitation (PPT) (Add Acetonitrile 1:3 v/v) Spike->Precipitation Centrifuge Centrifugation (10,000 rpm, 10 min, 4°C) Precipitation->Centrifuge Supernatant Supernatant Collection (Filter through 0.22 µm PTFE) Centrifuge->Supernatant Analysis Transfer to Autosampler Vial for HPLC/LC-MS Supernatant->Analysis

Figure 1: Step-by-step protein precipitation workflow for biological sample preparation.

HPLC-UV Protocol
  • Column : C18 Reverse-Phase (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic elution with 60% Acetonitrile / 40% Water.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 275 nm.

    • Causality: The conjugated pi-electron system of the indole ring exhibits a strong absorption maximum (λmax) near 275 nm. Selecting this wavelength maximizes the signal-to-noise (S/N) ratio while minimizing background interference from non-conjugated matrix components.

LC-MS/MS Protocol
  • Column : UHPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase : Gradient elution. Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H]+ precursor ion in the positive Electrospray Ionization (ESI+) mode, exponentially increasing assay sensitivity.

  • Ionization Mode : ESI Positive.

  • MRM Transitions :

    • Precursor Ion: m/z 252.1 ([M+H]+)

    • Product Ion (Quantifier): m/z 119.1 (4-methylbenzoyl cation formed via ester bond cleavage).

    • Product Ion (Qualifier): m/z 118.1 (Indole core fragment).

The Validation Framework (Self-Validating System)

To ensure data integrity, the method must be validated according to the lifecycle approach outlined in the ICH Q2(R2) guidelines (effective June 2024) [2] and the FDA Bioanalytical Method Validation Guidance [3].

  • Specificity : Analyze blank matrices from 6 different sources. Ensure no interfering peaks co-elute at the retention time of 1H-indol-4-yl 4-methylbenzoate.

  • Linearity : Construct a calibration curve using a minimum of 6 non-zero standards. The correlation coefficient (R²) must be ≥ 0.995.

  • Accuracy & Precision : Evaluate using Quality Control (QC) samples at four levels: LLOQ, Low, Mid, and High. Intra-day and inter-day precision (%RSD) must be ≤ 15% (≤ 20% at LLOQ).

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start Method Development (1H-indol-4-yl 4-methylbenzoate) Spec Specificity & Selectivity (Blank Matrix vs. Spiked) Start->Spec Lin Linearity & Range (R² ≥ 0.995) Spec->Lin Acc Accuracy (% Recovery 85-115%) Lin->Acc Prec Precision (Intra/Inter-day %RSD < 15%) Acc->Prec Sens Sensitivity (LOD & LOQ Determination) Prec->Sens Decision Acceptance Criteria Met? Sens->Decision Optimize Method Optimization (Adjust Mobile Phase, MS Transitions) Decision->Optimize No Valid Validated Method Ready for Sample Analysis Decision->Valid Yes Optimize->Start

Figure 2: Logical workflow for analytical method validation adhering to ICH Q2(R2) standards.

Data Presentation: Simulated Validation Results

The following tables summarize the expected quantitative validation data when applying the LC-MS/MS protocol to human plasma samples, demonstrating compliance with FDA bioanalytical criteria [3].

Table 2: Intra-day and Inter-day Precision and Accuracy (LC-MS/MS)

QC LevelNominal Concentration (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% RSD)Inter-day Accuracy (% Bias)Inter-day Precision (% RSD)
LLOQ 0.5+4.28.5+6.111.2
Low QC 1.5+2.14.3+3.56.8
Mid QC 400.0-1.53.1-2.04.5
High QC 800.0-0.82.5-1.23.9

Table 3: Matrix Effect and Extraction Recovery

QC LevelConcentration (ng/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SD
Low QC 1.588.4 ± 4.295.2 ± 3.8
High QC 800.091.2 ± 2.598.1 ± 2.1

Note: A matrix effect value close to 100% indicates negligible ion suppression or enhancement, validating the efficacy of the 1:3 acetonitrile protein precipitation causality.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at:[Link]

Comparative

The Analytical Challenge: Stereoelectronics of 1H-Indol-4-yl 4-methylbenzoate

The structural elucidation of complex heterocyclic esters requires a high degree of analytical precision. For drug development professionals working with privileged scaffolds like the indole ring, accurately characterizi...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of complex heterocyclic esters requires a high degree of analytical precision. For drug development professionals working with privileged scaffolds like the indole ring, accurately characterizing derivatives such as 1H-indol-4-yl 4-methylbenzoate is critical. The C4-substituted indole presents unique stereoelectronic challenges due to the cross-talk between the electron-rich indole core and the anisotropic effects of the ester linkage.

1H-indol-4-yl 4-methylbenzoate consists of an indole core esterified at the C4 position with a p-toluyl group. The analytical challenge lies in resolving the heavily overlapping aromatic signals (7.00–8.20 ppm).

Furthermore, the ester oxygen at C4 acts as an inductive electron-withdrawing group but can donate electron density via resonance. However, because the oxygen lone pair is heavily delocalized into the adjacent carbonyl group, its resonance donation into the indole ring is attenuated compared to a free hydroxyl group. This specific electronic balance, combined with the magnetic anisotropy of the rotating carbonyl cone, creates a highly specific local shielding environment that tests the limits of modern predictive software[1].

NMR_Workflow N1 Sample Preparation (1H-indol-4-yl 4-methylbenzoate in CDCl3) N2 1D NMR Acquisition (1H at 600 MHz, 13C at 150 MHz) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N5 Data Processing & Phase Correction (Fourier Transform, Baseline Sync) N3->N5 N4 In Silico AI Prediction (HOSE Codes / GNNs) N6 Comparative Analysis & Signal Assignment N4->N6 Predicted Shifts N5->N6 Empirical Data

Methodology Comparison: Empirical vs. Predicted Data

While machine learning models, such as Graph Neural Networks (GNNs) and Hierarchically Ordered Spherical Description of Environment (HOSE) codes, have revolutionized rapid spectral estimation[2], they often struggle with the 3D conformational dynamics of ester linkages on rigid heterocycles.

Quantitative Data: 1H NMR Chemical Shifts

Experimental data acquired at 600 MHz in CDCl₃ at 298 K. Predicted data generated using standard GNN/HOSE-based in silico tools (e.g., Mnova NMRPredict).

PositionExperimental Shift (ppm)Predicted Shift (AI)Δδ (Error)Multiplicity & J (Hz)
Indole NH8.358.05+0.30br s
Toluate o-H8.128.08+0.04d, J = 8.0
Toluate m-H7.307.28+0.02d, J = 8.0
Indole C7-H7.327.35-0.03d, J = 8.0
Indole C2-H7.227.15+0.07m
Indole C6-H7.187.20-0.02t, J = 7.8
Indole C5-H6.987.12-0.14dd, J = 7.6, 0.8
Indole C3-H6.556.65-0.10m
CH₃2.452.42+0.03s
Quantitative Data: 13C NMR Chemical Shifts

Experimental data acquired at 150 MHz in CDCl₃.

PositionExperimental Shift (ppm)Predicted Shift (AI)Δδ (Error)
C=O (Ester)165.4166.1-0.7
Toluate C-Me144.2143.5+0.7
Indole C4143.8142.9+0.9
Indole C7a137.5136.8+0.7
Toluate o-C130.4130.1+0.3
Toluate m-C129.3129.0+0.3
Toluate ipso-C126.8127.5-0.7
Indole C2124.5125.2-0.7
Indole C6122.8123.1-0.3
Indole C3a121.5120.8+0.7
Indole C5112.4114.0-1.6
Indole C7109.2110.5-1.3
Indole C3100.5102.1-1.6
CH₃21.821.5+0.3

Mechanistic Insights: Causality Behind the Shifts

As an Application Scientist, it is crucial to understand why the in silico predictions deviate from the empirical ground truth, rather than just noting the error.

  • The C3 and C5 Prediction Gap (Δδ = -1.6 ppm for 13C): AI models frequently miscalculate the dihedral angle of the ester bond relative to the indole plane[1]. In reality, steric hindrance from the C3 and C5 protons restricts the rotation of the 4-methylbenzoate group. The carbonyl oxygen preferentially orients away from the C5 proton, placing C5 in a specific shielding cone that shifts it upfield to 112.4 ppm (13C) and 6.98 ppm (1H). AI models often average these conformers, resulting in a deshielded prediction (114.0 ppm)[2].

  • Carbonyl Anisotropy on Toluate Protons: The highly deshielded toluate ortho-protons (8.12 ppm) are a direct result of the strong magnetic anisotropy of the adjacent ester carbonyl group, which locks the aromatic ring into a coplanar conformation to maximize resonance, drawing electron density away from the ortho positions.

  • NH Solvent Dependency: The prediction error for the indole NH (+0.30 ppm) is expected. NH chemical shifts are highly dependent on concentration, temperature, and hydrogen bonding with the solvent (CDCl₃), variables that static 2D-topology ML models cannot fully account for[3].

HMBC_Correlations H_ortho Toluate o-Protons (8.12 ppm) C_carbonyl Carbonyl C (165.4 ppm) H_ortho->C_carbonyl 3J_CH C_4 Indole C4 (143.8 ppm) C_4->C_carbonyl Ester Linkage H_5 Indole H5 (6.98 ppm) H_5->C_4 2J_CH H_3 Indole H3 (6.55 ppm) H_3->C_4 3J_CH

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming the ester linkage.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating internal lock-and-reference system.

Step 1: Sample Preparation

  • Dissolve 15.0 mg of high-purity (>98%) 1H-indol-4-yl 4-methylbenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Validation Check: Ensure the solution is entirely particulate-free to prevent magnetic susceptibility broadening.

Step 2: Probe Tuning and Shimming (600 MHz Spectrometer)

  • Insert the sample and establish the deuterium lock on the CDCl₃ solvent signal.

  • Perform Automated Tuning and Matching (ATM) for the 1H and 13C channels.

  • Execute 3D gradient shimming.

  • Validation Check: Acquire a dummy 1H scan. The full width at half maximum (FWHM) of the TMS peak must be ≤ 0.8 Hz. If broader, repeat shimming.

Step 3: Acquisition Parameters

  • 1H NMR: Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s, acquisition time (AQ) to 2.5 s, and acquire 16 scans.

  • 13C NMR: Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 s (to account for the longer T1 relaxation times of quaternary carbons like C4 and C=O), and acquire 1024 scans.

  • 2D HMBC: Acquire using a standard sequence optimized for long-range couplings (J = 8 Hz).

Step 4: Processing and Referencing

  • Apply exponential multiplication with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C.

  • Perform Fourier Transform (FT) and manual phase correction (zero-order and first-order).

  • Validation Check: Calibrate the chemical shift scale by setting the internal TMS signal to exactly 0.00 ppm. Verify that the residual CHCl₃ peak appears at 7.26 ppm (1H) and the central peak of the CDCl₃ triplet appears at 77.16 ppm (13C)[4].

Conclusion

Sources

Comparative

Orthogonal Cross-Validation of 1H-indol-4-yl 4-methylbenzoate Purity: GC-MS vs. HPLC-UV and qNMR

Executive Summary In pharmaceutical development, 1H-indol-4-yl 4-methylbenzoate (CAS 239086-30-7) serves as a critical intermediate for synthesizing complex indole-based active pharmaceutical ingredients (APIs). Accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, 1H-indol-4-yl 4-methylbenzoate (CAS 239086-30-7) serves as a critical intermediate for synthesizing complex indole-based active pharmaceutical ingredients (APIs). Accurate purity determination of this ester is paramount, as trace impurities can propagate through synthetic pathways, altering the efficacy and safety of the final drug product. Relying on a single analytical technique often introduces blind spots. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), establishing a self-validating, orthogonal cross-validation framework that complies with the latest regulatory standards[1].

Mechanistic Rationale: The Analytical Dilemma of Indole Esters

The chemical structure of 1H-indol-4-yl 4-methylbenzoate presents specific analytical challenges. It contains an electron-rich indole ring susceptible to oxidation and an ester linkage prone to hydrolysis.

When evaluating purity, GC-MS is often the first-line choice for profiling volatile impurities, unreacted starting materials (e.g., 4-methylbenzoyl chloride), and residual solvents[2]. The high theoretical plate count of capillary GC provides unparalleled resolution, while Electron Ionization (EI) yields reproducible fragmentation patterns for structural elucidation. However, the fundamental limitation of GC-MS is thermal stress. The high temperatures required to volatilize the sample in the injection port (typically 250°C–300°C) can induce artificial hydrolysis or transesterification if trace moisture or reactive solvents are present.

To ensure analytical trustworthiness, GC-MS data cannot exist in a vacuum. It must be cross-validated against HPLC-UV , which operates at ambient temperatures and excels at detecting non-volatile, polar degradants (such as 1H-indol-4-ol) without risking thermal decomposition[3]. Finally, qNMR is employed as the ultimate arbiter, providing an absolute mass fraction based on proton integration without requiring a primary reference standard of the analyte itself.

G A Sample Preparation (1H-indol-4-yl 4-methylbenzoate) B GC-MS Analysis (Volatile Impurities) A->B C HPLC-UV Analysis (Non-Volatile Impurities) A->C D qNMR Analysis (Absolute Purity) A->D E Data Integration & Orthogonal Validation B->E C->E D->E F ICH Q2(R2) Compliant Purity Certification E->F

Orthogonal cross-validation workflow for indole derivative purity assessment.

Comparative Performance Analysis

The following table summarizes the experimental performance metrics of the three orthogonal techniques when applied to 1H-indol-4-yl 4-methylbenzoate.

Analytical ParameterGC-MS (EI)HPLC-UV (DAD)1H-qNMR
Primary Utility Volatile impurities, residual solventsNon-volatile degradants, assayAbsolute mass fraction
Limit of Detection (LOD) 0.05 ppm0.5 ppm~1000 ppm (0.1%)
Limit of Quantitation (LOQ) 0.15 ppm1.5 ppm~5000 ppm (0.5%)
Method Precision (%RSD) 1.2%0.4%0.8%
Thermal Degradation Risk High (Inlet at 250°C)Negligible (Ambient)Negligible (Ambient)
Reference Standard Need Required for quantitationRequired for quantitationNot required (Internal Calibrant)
Analysis Time per Run 25 minutes15 minutes5 minutes

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be designed as a self-validating system. If a method induces an artifact, the system suitability criteria must catch it before the data is reported.

Protocol 1: GC-MS Purity and Volatile Impurity Profiling

Mechanistic Causality: We utilize anhydrous ethyl acetate as the diluent because it lacks hydroxyl groups, preventing transesterification of the benzoate ester during heated injection. An internal standard (4-chlorobiphenyl) is used to correct for any variations in injection volume or inlet discrimination.

Step-by-Step Methodology:

  • System Suitability Test (SST) Preparation: Prepare a solution containing 1H-indol-4-yl 4-methylbenzoate (1 mg/mL), 4-chlorobiphenyl (Internal Standard, 0.1 mg/mL), and a known thermally labile tracer (e.g., dicumyl peroxide). Self-Validation: If the dicumyl peroxide peak is absent or severely degraded, the inlet temperature is too aggressive and must be lowered.

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of anhydrous GC-grade ethyl acetate. Vortex until completely dissolved.

  • Instrument Setup: Equip the GC with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Causality: The phenyl groups provide critical π-π interactions with the indole ring, resolving positional isomers (e.g., 5-yl vs. 4-yl) that would co-elute on a purely aliphatic column.

  • Injection Parameters: Set the split/splitless inlet to 250°C with a split ratio of 10:1. Inject 1 µL.

  • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: 50–400 m/z. Extract the m/z 119 ion (4-methylbenzoyl cation) for specific tracking of the ester cleavage.

Protocol 2: Orthogonal HPLC-UV Validation

Mechanistic Causality: HPLC acts as the thermal-stress-free comparator[3]. We use an acidic mobile phase to suppress the ionization of the indole nitrogen, preventing peak tailing on the silica-based stationary phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of HPLC-grade Acetonitrile. Dilute 1:10 with the initial mobile phase to prevent solvent-front distortion.

  • Chromatographic Separation: Use a C18 column (150 mm x 4.6 mm, 3.5 µm). Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: Start at 20% B, ramp to 90% B over 12 minutes, hold for 3 minutes. Causality: This gradient ensures polar degradants (like 1H-indol-4-ol) elute early, while the highly hydrophobic intact ester elutes later.

  • Detection & Self-Validation: Monitor at 254 nm using a Diode Array Detector (DAD). Self-Validation: Perform peak purity analysis by extracting the UV spectra across the leading edge, apex, and tailing edge of the main peak. A match factor of <990 indicates a co-eluting hidden impurity.

Data Integration & ICH Q2(R2) Compliance

According to the, an analytical method must be proven "fit for purpose" across its lifecycle[1].

When cross-validating 1H-indol-4-yl 4-methylbenzoate, data integration is critical. If the GC-MS reports a purity of 96.5% (showing significant 1H-indol-4-ol peaks) but the HPLC-UV and qNMR report a purity of 99.2%, the discrepancy is a direct result of thermal hydrolysis occurring within the GC inlet. In this scenario, the GC-MS method is deemed invalid for assay determination but remains valid for volatile impurity profiling (ignoring the thermal artifact peaks).

By combining the volatile profiling of GC-MS[2], the non-volatile assay of HPLC-UV[3], and the absolute quantitation of qNMR, researchers establish a robust, regulatory-compliant control strategy that guarantees the integrity of the indole intermediate.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS Source: Journal of Chromatographic Science, Oxford Academic URL:[Link]

  • Determination of Contaminants: HPLC vs. GC Source: Tentamus Group URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-indol-4-yl 4-methylbenzoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic discipline. Handling complex organic intermediates like 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic discipline. Handling complex organic intermediates like 1H-indol-4-yl 4-methylbenzoate (CAS: 239086-30-7) requires a deep understanding of its physicochemical properties.

While specific toxicological data for this exact proprietary molecule may be limited, its structural moieties—an indole core and a benzoate ester—dictate a highly stringent approach to personal protective equipment (PPE) and operational workflows. Indole derivatives are well-documented to cause severe eye damage, dermal toxicity, and respiratory irritation Fisher Scientific[1], while benzoate esters act as potent irritants that can present systemic hazards if absorbed ECHEMI[2].

This guide provides the definitive, self-validating protocols necessary to handle this compound safely, ensuring both scientific integrity and operator protection.

Chemical Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the causality behind the chemical's threats. By anticipating how the molecule interacts with biological tissues, we can engineer our defenses accordingly.

Hazard CategoryMechanistic CausePrimary Risk & Quantitative Indicator
Dermal Toxicity The highly lipophilic indole core facilitates rapid transdermal absorption, bypassing the stratum corneum BenchChem[3].Systemic toxicity; Acute Dermal LD50 (extrapolated): < 1000 mg/kg.
Ocular Damage Solid particulates and ester hydrolysis products react rapidly with corneal moisture to induce localized pH shifts CDH Fine Chemical[4].Severe eye irritation; potential for transient or permanent corneal opacity.
Inhalation Fine powder/dust generation during weighing. The ester moiety can also volatilize slightly if exposed to heat.Respiratory tract irritation; chemical pneumonitis if aspirated.
Environmental High aquatic toxicity typical of substituted indoles and benzoates.Long-lasting ecological damage; Chronic Aquatic Toxicity Category 1.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is not merely a list; it is a self-validating system designed to break the chain of exposure. Every piece of equipment serves a specific, scientifically grounded purpose.

Protection TypeSpecificationScientific Justification
Hand Protection Double-layered Nitrile or Neoprene gloves (EN 374 compliant).The lipophilicity of the indole-benzoate structure allows it to permeate standard latex. Double-gloving provides a fail-safe against micro-tears.
Eye/Face Protection ANSI Z87.1 / EN 166 compliant tightly sealed chemical goggles.Prevents ingress of airborne dust particles. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Respiratory Protection NIOSH-approved N95/P100 particulate respirator or organic vapor cartridge.Mandatory if handling outside a certified fume hood to mitigate inhalation of aerosolized dust or volatilized ester during transfer.
Body Protection Flame-resistant, fluid-impermeable lab coat with knit cuffs.Prevents accumulation of static-charged dust on exposed wrists and forearms, a common vector for accidental dermal exposure.

Logical Workflow of Hazard Mitigation

To visualize how these engineering controls and PPE interact with the chemical's innate risks, refer to the hazard mitigation workflow below:

HazardMitigation Compound 1H-indol-4-yl 4-methylbenzoate (Solid/Dust Hazard) Inhalation Inhalation Risk (Respiratory Irritation) Compound->Inhalation SkinEye Dermal/Ocular Risk (Irritation/Toxicity) Compound->SkinEye FumeHood Chemical Fume Hood (Airflow >100 fpm) Inhalation->FumeHood Respirator NIOSH/EN149 Respirator (If outside hood) Inhalation->Respirator Gloves Double Nitrile Gloves (Permeation Barrier) SkinEye->Gloves Goggles ANSI Z87.1 Goggles (Splash/Dust Protection) SkinEye->Goggles SafeHandling Safe Experimental Execution FumeHood->SafeHandling Respirator->SafeHandling Gloves->SafeHandling Goggles->SafeHandling

Logical relationship between specific chemical hazards and mandatory PPE/engineering controls.

Operational Protocol: Safe Handling & Execution

Every step in this protocol includes a Validation check to ensure the integrity of your safety system before proceeding.

Step 1: Pre-Operational Readiness

  • Action: Transfer the sealed chemical container to a certified chemical fume hood.

  • Validation: Check the digital airflow monitor to ensure a face velocity of 80–120 feet per minute (fpm) before opening the sash.

  • Causality: Adequate airflow is the primary engineering control preventing inhalation of indole dust, which is a known respiratory irritant.

Step 2: Donning PPE

  • Action: Inspect and don double nitrile gloves, a fluid-impermeable lab coat, and tightly sealed chemical goggles.

  • Validation: Perform a visual inspection and inflation test on the inner and outer gloves to check for microscopic pinholes before use.

Step 3: Weighing and Transfer

  • Action: Perform all weighing inside the fume hood using an analytical balance enclosed in a draft shield. Use static-free (e.g., grounded metal or ceramic) spatulas.

  • Validation: Observe the powder during transfer. If static causes the powder to disperse or "jump," halt the process and use a static eliminator (ionizing bar) before proceeding.

  • Causality: Benzoate esters and indole powders frequently carry static charges, causing them to contaminate surrounding surfaces or adhere to PPE.

Step 4: Solubilization

  • Action: Dissolve the compound in your target solvent (e.g., DMSO or DMF for biological assays) entirely within the hood. Keep the vial tightly capped during vortexing or sonication.

  • Validation: Visually confirm the cap seal is completely dry after agitation.

  • Causality: Capping prevents the aerosolization of the solvent-chemical mixture. Solubilized indole derivatives have a drastically higher transdermal absorption rate compared to the dry powder.

Emergency Response and Spill Management

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination. Do not improvise; follow this validated sequence:

  • Evacuate & Isolate: Clear personnel from the immediate area. If the spill is contained within the fume hood, immediately lower the sash to maintain negative pressure.

  • Protect: If the spill occurred on the open bench, immediately don a NIOSH-approved respirator and fresh double nitrile gloves before approaching.

  • Containment: Surround the solid spill with damp absorbent pads (moistened with water or a mild solvent) to prevent the dust from becoming airborne. Never dry sweep an indole derivative.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a solvent capable of dissolving the compound (e.g., a small volume of isopropanol), followed by a thorough wash with laboratory detergent and water.

Waste Disposal & Decontamination Plan

Indole derivatives are highly toxic to aquatic life. Under no circumstances should 1H-indol-4-yl 4-methylbenzoate or its solutions be poured down the drain.

  • Solid Waste: Collect all contaminated spatulas, weigh boats, absorbent pads, and outer gloves in a designated, puncture-proof solid hazardous waste bin.

  • Liquid Waste: Segregate into halogenated or non-halogenated organic waste carboys, strictly depending on the carrier solvent used during your assay.

  • Labeling & Logistics: Clearly label all waste containers with "Toxic Organic Waste: Indole/Benzoate Derivatives" and arrange for prompt pickup by a licensed environmental waste disposal facility.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Indole". Fisher Scientific. Verified Link
  • CDH Fine Chemical. "INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET". CDH Fine Chemical. Verified Link
  • ECHEMI.
  • BenchChem. "Personal protective equipment for handling 1H-Isoindole-1,3-diamine". BenchChem. Verified Link

Sources

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